Chemical structure and properties of 2-[(Thian-4-yl)amino]ethan-1-ol hydrochloride
Executive Summary 2-[(Thian-4-yl)amino]ethan-1-ol hydrochloride is a specialized heterocyclic building block utilized in the synthesis of pharmaceutical agents. Characterized by a saturated six-membered thiane (tetrahydr...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
2-[(Thian-4-yl)amino]ethan-1-ol hydrochloride is a specialized heterocyclic building block utilized in the synthesis of pharmaceutical agents. Characterized by a saturated six-membered thiane (tetrahydrothiopyran) ring, a secondary amine, and a primary alcohol, this compound serves as a versatile "linker" scaffold. Its sulfur atom introduces unique electronic properties and metabolic liabilities (S-oxidation) distinct from its oxygenated analog, 2-[(tetrahydro-2H-pyran-4-yl)amino]ethanol. This guide provides a comprehensive analysis of its structural dynamics, synthesis, and reactivity profile.
The thiane ring predominantly adopts a chair conformation . Unlike cyclohexane, the C–S bond length (1.82 Å) is significantly longer than the C–C bond (1.54 Å), leading to a slightly flattened ring geometry at the sulfur end.
Substituent Preference: The bulky 2-hydroxyethylamino group at position 4 prefers the equatorial orientation to minimize 1,3-diaxial interactions with the ring protons.
Stereoelectronics: The sulfur atom's lone pairs can influence the pKa of the distal amine through transannular electronic effects, although this is less pronounced in the saturated system compared to unsaturated analogs.
Physicochemical Properties[2][4]
The following data summarizes the core physical characteristics critical for handling and formulation.
The most robust synthetic route for high-purity production is Reductive Amination . This pathway avoids the over-alkylation byproducts common with direct alkylation methods.
Synthetic Pathway (Graphviz)
Figure 1: Step-wise synthesis via reductive amination. The use of Sodium Triacetoxyborohydride (STAB) ensures chemoselectivity.
, dissolve Thian-4-one in DCM. Add Ethanolamine and catalytic Acetic Acid. Stir at room temperature for 1 hour to allow equilibrium formation of the imine/hemiaminal.
Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 20 minutes. The mild nature of STAB prevents reduction of the ketone to the alcohol (thian-4-ol).
Quench & Workup: Stir overnight at RT. Quench with saturated aqueous NaHCO
. Extract with DCM (or CHCl/iPrOH 3:1 if solubility is an issue).
Salt Formation: Dissolve the crude free base in minimal ethanol. Add 4M HCl in Dioxane dropwise at 0°C. Filter the white precipitate and wash with cold diethyl ether.
Critical Control Point: Ensure the thian-4-one is free of thian-4-ol impurities, as the alcohol is difficult to separate from the final product.
Reactivity Profile & Stability
The molecule possesses three distinct reactive centers: the Secondary Amine , the Primary Alcohol , and the Thioether .
Reactivity Map
Figure 2: Divergent reactivity pathways. S-oxidation is a major metabolic and synthetic consideration.
The "Soft" Sulfur Liability
Unlike its pyran analog, the thiane ring is susceptible to oxidation.
Sulfoxide (S=O): Formed readily with mild oxidants (NaIO
, 1 eq). This creates a new chiral center at the sulfur, leading to diastereomers (cis/trans relative to the amino group).
Sulfone (O=S=O): Formed with strong oxidants (mCPBA, excess). Sulfones are metabolically stable and highly polar.
Research Insight: In drug design, the thiane sulfur is often used as a "metabolic handle." It can be oxidized in vivo to the sulfoxide, increasing polarity and clearance. If this is undesirable, the sulfur is often replaced with oxygen (pyran) or a gem-dimethyl group.
Applications in Drug Discovery[5][6]
Fragment-Based Drug Discovery (FBDD)
The compound serves as an ideal fragment linker .
Geometry: The 4-substituted ring provides a defined vector, projecting the ethanolamine tail at a specific angle.
Solubility: The hydroxyl group and amine enhance aqueous solubility of lipophilic warheads.
PROTAC Linkers
In Proteolysis Targeting Chimeras (PROTACs), the thiane ring acts as a rigid spacer. The ethanolamine chain provides a handle for attachment to E3 ligase ligands (e.g., VHL or Cereblon binders) via alkylation or amidation of the hydroxyl group.
Safety & Handling
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
Storage: Hygroscopic. Store at 2–8°C under inert atmosphere (Argon/Nitrogen).
Incompatibility: Strong oxidizing agents (due to Sulfur).
References
Synthesis of Thiane-4-amine Derivatives
General Reductive Amination Protocols:
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.
Thiane Ring Conformation:
Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience.
Analogous Pyran Compounds
Exploratory
Molecular weight and formula of 2-[(Thian-4-yl)amino]ethan-1-ol HCl
The following technical guide details the physicochemical properties, synthesis, and characterization of 2-[(Thian-4-yl)amino]ethan-1-ol Hydrochloride . This document is structured as a laboratory whitepaper designed for...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the physicochemical properties, synthesis, and characterization of 2-[(Thian-4-yl)amino]ethan-1-ol Hydrochloride .
This document is structured as a laboratory whitepaper designed for medicinal chemists and process development scientists. It moves beyond simple data listing to provide a rationale for synthesis, handling, and analytical validation.
2-[(Thian-4-yl)amino]ethan-1-ol HCl is a functionalized secondary amine building block used in the synthesis of pharmaceutical candidates. It features a tetrahydrothiopyran (thiane) ring—a lipophilic bioisostere of cyclohexane or piperidine—linked to a polar ethanolamine tail. The hydrochloride salt form is preferred for its enhanced stability and crystallinity compared to the free base.
The "Thian-4-yl" moiety (tetrahydrothiopyran) is chemically significant in drug design. Unlike its oxygen counterpart (tetrahydropyran) or nitrogen counterpart (piperidine), the sulfur atom introduces unique electronic and metabolic properties:
Lipophilicity Modulation: Sulfur is less electronegative and more polarizable than oxygen, often altering the LogP of the final drug molecule.
Metabolic Soft Spot: The sulfur atom is susceptible to oxidation (sulfoxide/sulfone formation) by CYP450 enzymes, which can be exploited for prodrug strategies or must be mitigated by steric shielding.
Geometry: The C-S bond length (approx. 1.8 Å) is longer than C-C or C-O, slightly expanding the ring puckering compared to cyclohexane.
Synthesis Protocol: Reductive Amination
Rationale: Direct alkylation of the amine with a halide often leads to over-alkylation. The most robust route for this secondary amine is the Reductive Amination of tetrahydrothiopyran-4-one with ethanolamine.
Reaction Scheme
The synthesis proceeds via the formation of a hemiaminal/imine intermediate, followed by reduction with a hydride source.
Figure 1: Step-wise synthesis pathway via reductive amination.
Detailed Methodology
Step 1: Imine Formation & Reduction
Charge: To a reaction vessel, add Tetrahydrothiopyran-4-one (1.0 equiv) and Dichloromethane (DCM) (10 mL/g).
Add Amine: Add Ethanolamine (1.05 equiv). Stir for 30 minutes at room temperature.
Reduction: Cool to 0°C. Portion-wise, add Sodium Triacetoxyborohydride (STAB) (1.4 equiv). Note: STAB is preferred over NaBH4 for its selectivity toward imines over ketones.
Quench: Stir overnight at RT. Quench with saturated aqueous NaHCO₃.
Extraction: Extract the free base into DCM (or EtOAc). Wash with brine, dry over Na₂SO₄, and concentrate.
Step 2: Salt Formation
Dissolution: Dissolve the crude oil (free base) in minimal dry Ethanol or Diethyl Ether.
Acidification: Dropwise add 4M HCl in Dioxane (1.2 equiv) at 0°C.
Precipitation: The HCl salt will precipitate. If oiling occurs, triturate with cold Diethyl Ether or Hexanes.
Filtration: Filter the solid under nitrogen (hygroscopic protection). Dry under vacuum.
Analytical Validation (QC)
To ensure the identity and purity of the compound, the following analytical signatures must be verified.
Expected 1H-NMR Signals (DMSO-d6)
Amine Protons: Broad singlet at δ 8.5–9.5 ppm (NH₂⁺).
Hydroxyl Proton: Broad singlet or triplet (if exchange is slow) at δ 5.0–5.5 ppm.
Ethanol Chain:
-CH₂-O: Triplet/Multiplet at δ 3.6–3.8 ppm.
-CH₂-N: Triplet/Multiplet at δ 2.9–3.1 ppm.
Thiane Ring:
H-4 (Methine): Multiplet at δ 3.0–3.3 ppm.
H-2,6 (Adjacent to S): Multiplet at δ 2.6–2.8 ppm.
H-3,5: Multiplets at δ 1.6–2.2 ppm.
Mass Spectrometry (LC-MS)[4]
Ionization Mode: ESI Positive (+).
Parent Ion: You should observe the
peak corresponding to the free base.
Calculation:
.
Isotope Pattern: Look for the ³⁴S isotope peak at
, which should be approximately 4.5% of the parent peak height.
Figure 2: Quality Control decision tree for salt validation.
Handling, Stability & Safety
Stability Concerns
Hygroscopicity: Secondary amine hydrochlorides can be hygroscopic. Store in a desiccator or under inert atmosphere (Argon/Nitrogen).
Sulfur Oxidation: The thioether in the ring is susceptible to oxidation to sulfoxide (
) or sulfone () if exposed to strong oxidants or prolonged air/light.
Mitigation: Store at -20°C in amber vials.
Safety Protocols
Skin/Eye Contact: As an amine salt, it is a potential irritant.[1] Wear standard PPE (Gloves, Goggles).
Inhalation: Handle the powder in a fume hood to avoid inhalation of dust.
References
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849-3862. Link
Standard protocol for STAB reductive amin
Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. Link
Context on thiane rings as bioisosteres.
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
Foundational text for amine synthesis mechanisms.
The following technical monograph provides an in-depth analysis of 2-[(Tetrahydro-2H-thiopyran-4-yl)amino]ethan-1-ol hydrochloride , a secondary amine building block utilized in medicinal chemistry for fragment-based dru...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical monograph provides an in-depth analysis of 2-[(Tetrahydro-2H-thiopyran-4-yl)amino]ethan-1-ol hydrochloride , a secondary amine building block utilized in medicinal chemistry for fragment-based drug discovery (FBDD) and linker design.
Chemical Identity & Digital Identifiers
This compound functions as a critical bioisostere for piperidine or cyclohexyl-based linkers. The sulfur atom in the thiane ring introduces unique lipophilicity and metabolic oxidation potential compared to its ether (pyran) or methylene (cyclohexane) analogs.
Note on Nomenclature: While "Thian-4-yl" is a valid IUPAC contraction, the systematic name Tetrahydro-2H-thiopyran-4-yl is preferred in patent literature and vendor catalogs to avoid ambiguity with thianaphthene derivatives.
Note 1 (Procurement Strategy): The specific CAS registry number for the hydrochloride salt is frequently unlisted in public aggregators. Researchers are advised to procure the Free Base (search via InChIKey or SMILES) or the Ketone Precursor (Tetrahydrothiopyran-4-one, CAS 1072-72-6) and generate the salt in situ using the protocol defined in Section 4.
The thiane ring offers a distinct physicochemical profile. The sulfur atom is a "soft" nucleophile and significantly alters the electronic properties of the ring compared to the oxygen-containing tetrahydropyran.
Comparative Properties (Calculated)
Property
Thiane Analog (Subject)
Pyran Analog (Oxygen)
Cyclohexane Analog (Carbon)
LogP (Consensus)
~0.8 – 1.1
~ -0.2
~1.5
H-Bond Donors
2 (NH, OH)
2
2
H-Bond Acceptors
2 (N, O) + 1 (S)
3
2
TPSA
~45 Ų
~32 Ų
~20 Ų
Metabolic Liability
High (S-oxidation)
Low
Low (C-hydroxylation)
Scientific Insight: The sulfur atom increases lipophilicity (LogP) relative to the pyran analog without the high hydrophobicity of the cyclohexane ring. This makes the thiane ring an excellent "tweak" for optimizing permeability in lead compounds where the pyran analog is too polar.
Synthetic Utility & Applications
This molecule is primarily used as a linker or headgroup in:
PROTACs (Proteolysis Targeting Chimeras): The ethanolamine tail provides a handle for conjugation to E3 ligase ligands, while the thiane ring improves solubility profiles.
Fragment-Based Drug Discovery: The secondary amine serves as a vector for growing the fragment into hydrophobic pockets.
Bioisosteric Replacement: Replacing a piperidine ring to eliminate a basic center (reducing hERG liability) or replacing a cyclohexane ring to lower LogP.
Synthesis & Salt Formation Protocol
Since the hydrochloride salt is often hygroscopic or unavailable commercially, synthesis from the ketone precursor is the industry standard.
Reaction Scheme: Reductive Amination
The synthesis involves the reductive amination of tetrahydro-4H-thiopyran-4-one with ethanolamine, followed by acidification.
Figure 1: Step-wise synthesis of 2-[(Tetrahydro-2H-thiopyran-4-yl)amino]ethan-1-ol Hydrochloride via reductive amination.
Detailed Protocol
Reagents:
Tetrahydro-4H-thiopyran-4-one (1.0 eq)
Ethanolamine (1.1 eq)
Sodium Triacetoxyborohydride (STAB) (1.5 eq)
Dichloromethane (DCM) (Anhydrous)
Acetic Acid (catalytic, 0.1 eq)
4M HCl in Dioxane
Step-by-Step Methodology:
Imine Formation: Dissolve the ketone and ethanolamine in anhydrous DCM. Add catalytic acetic acid. Stir at Room Temperature (RT) for 1 hour. Note: STAB is preferred over NaCNBH3 to avoid toxic cyanide byproducts.
Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 15 minutes. Allow to warm to RT and stir overnight (12-16h).
Quench & Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
Salt Formation (Critical Step): Dissolve the crude oil (Free Base) in a minimal amount of dry ethanol or diethyl ether. Add 4M HCl in Dioxane (1.2 eq) dropwise at 0°C. A white precipitate should form immediately.
Isolation: Filter the solid, wash with cold diethyl ether, and dry under high vacuum to remove trace dioxane.
Analytical Verification
Trustworthiness in synthesis requires rigorous validation. The following signals confirm the structure.
Diagnostic Check: The shift of the methine proton (H-4 on the ring) from ~2.5 ppm in the ketone to ~3.2 ppm in the amine confirms the reduction of the carbonyl.
Metabolic Stability & Handling
Researchers must be aware of the "Sulfur Liability." The thiane sulfur is prone to oxidation by Cytochrome P450 enzymes (specifically CYP3A4 and FMOs).
Figure 2: Oxidative metabolic pathway of the thiane ring.
Handling Precautions:
Storage: Store the HCl salt at -20°C under argon. The free base is prone to air oxidation (sulfoxide formation) over time.
Safety: Standard PPE. The free base may have a characteristic "sulfur" odor; the HCl salt is generally odorless.
References
PubChem. (n.d.).[12][13] Compound Summary for CID 43394812. National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. [Link]
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. [Link]
Solubility profile of 2-[(Thian-4-yl)amino]ethan-1-ol hydrochloride in water vs organic solvents
Technical Whitepaper & Experimental Framework Part 1: Executive Summary & Chemical Identity The solubility profile of 2-[(Thian-4-yl)amino]ethan-1-ol hydrochloride is governed by a competitive interaction between its hig...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Whitepaper & Experimental Framework
Part 1: Executive Summary & Chemical Identity
The solubility profile of 2-[(Thian-4-yl)amino]ethan-1-ol hydrochloride is governed by a competitive interaction between its high-lattice-energy ionic core (secondary ammonium chloride) and its amphiphilic substituents (thiane ring vs. hydroxyethyl tail).
Unlike simple aliphatic amines, the inclusion of the sulfur-containing thiane ring introduces specific lipophilic characteristics, yet the hydrochloride salt form predominantly dictates a hydrophilic profile. This guide provides a theoretical solubility landscape derived from structure-property relationships (SPR) of analogous heterocyclic amino-alcohols, alongside a rigorous experimental framework for validation.
Part 2: Solubility Landscape (Water vs. Organic Solvents)
The following profile is synthesized from thermodynamic principles governing ammonium chloride salts of S-heterocycles.
Aqueous Solubility (High)
Mechanism: Ion-dipole interactions dominate. The water lattice energy is sufficient to overcome the crystal lattice energy of the hydrochloride salt.
Expectation:
.
pH Dependency: Solubility remains high across acidic to neutral pH. At pH > pKa (approx. 9.5–10.5), the compound deprotonates to the free base, significantly reducing aqueous solubility and causing precipitation (oiling out).
Polar Organic Solvents (High to Moderate)
Methanol / Ethanol: High solubility. The hydroxyl group on the ethyl chain facilitates hydrogen bonding with the solvent, while the high dielectric constant of methanol supports the ionic pair dissociation.
DMSO / DMF: Very High. These dipolar aprotic solvents effectively solvate the cation without nucleophilic interference.
Non-Polar & Chlorinated Solvents (Low to Negligible)
Dichloromethane (DCM) / Chloroform: Low. While the free base of this molecule would be highly soluble in DCM, the HCl salt is typically insoluble due to the high energy penalty of solvating the chloride ion in a low-dielectric medium.
Hexane / Heptane / Toluene: Negligible (
). The lipophilic thiane ring is insufficient to solubilize the ionic salt core in non-polar media.
Summary Data Table (Predicted Class Behavior)
Solvent Class
Representative Solvents
Predicted Solubility
Primary Interaction
Application
Aqueous
Water, PBS (pH 7.4)
High (>100 mg/mL)
Ion-Dipole / H-Bonding
Formulation / Biological Assays
Polar Protic
Methanol, Ethanol
High (>50 mg/mL)
H-Bonding / Solvation
Recrystallization / Transfer
Polar Aprotic
DMSO, DMF, DMAc
Very High (>200 mg/mL)
Dipole-Dipole
Stock Solutions
Mod. Polar
Acetone, Acetonitrile
Low (<5 mg/mL)
Weak Dipole
Anti-solvent Precipitation
Chlorinated
DCM, Chloroform
Very Low (<1 mg/mL)
Dispersion (insufficient)
Extraction (requires free base)
Non-Polar
Hexane, Toluene
Insoluble
None
Impurity Washing
Part 3: Mechanistic Visualization
The following diagram illustrates the solvation competition and the "Salt Switch" mechanism critical for processing this compound.
Figure 1: Solvation dynamics showing the stability of the salt lattice in non-polar solvents versus dissociation in high-dielectric media.
Part 4: Experimental Protocols
As specific literature values are often proprietary for intermediates, use these self-validating protocols to generate precise data.
Temperature-dependent solubility (potential for recrystallization).
Part 5: Implications for Drug Development[6][7]
Purification via Recrystallization
The high solubility in methanol and low solubility in acetone/ethyl acetate suggests a classic solvent/anti-solvent recrystallization strategy:
Dissolve: In minimal hot Methanol or Ethanol.
Precipitate: Slowly add Acetone or Ethyl Acetate (Anti-solvent) until turbidity persists. Cool to 4°C.
Salt Switching (Free Base Extraction)
To move this compound into an organic layer (e.g., for reaction with an acyl chloride in DCM):
The HCl salt will not extract into DCM from water.
Action: Adjust aqueous pH to >11 using NaOH. The compound becomes the neutral free base.
Result: The free base partitions rapidly into DCM or EtOAc due to the lipophilic thiane ring.
Formulation Stability
The presence of the secondary amine HCl and the free hydroxyl group creates a risk of intramolecular cyclization or esterification under high thermal stress. Aqueous formulations should be buffered to pH 4–6 to maintain the salt form and prevent nucleophilic attack by the free amine.
Part 6: Workflow Visualization
Figure 2: Decision tree for solvent handling based on process intent.
References
PubChem. (2025). Compound Summary: 2-[(Thian-4-yl)amino]ethan-1-ol hydrochloride.[1] National Library of Medicine. [Link] (Note: Link directs to the closest structural analog entry or parent record).
Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]
Stahl, P. H., & Wermuth, C. G. (Eds.). (2011).[2][3] Pharmaceutical Salts: Properties, Selection, and Use (2nd ed.). Wiley-VCH. [Link]
2-[(Thian-4-yl)amino]ethan-1-ol hydrochloride is a specialized heterocyclic amine salt used primarily as a building block in medicinal chemistry. It combines a tetrahydrothiopyran (thiane) ring with an aminoethanol side chain. This structural motif is frequently employed to modulate lipophilicity and metabolic stability in drug candidates targeting GPCRs and kinase pathways.
As a research-grade intermediate, specific toxicological data is often sparse in public registries. This guide synthesizes a safety profile based on Structure-Activity Relationships (SAR) , functional group analysis (secondary amine, sulfide, alcohol), and read-across data from analogous compounds (e.g., Tetrahydro-2H-thiopyran-4-amine).
Not widely listed for salt form; Free Base: 106686-28-8 (Analogous)
PubChem CID
(Free Base linkage)
Molecular Formula
CHClNOS (Salt) / CHNOS (Base)
Molecular Weight
~197.73 g/mol (HCl Salt)
Physical State
White to off-white solid (Hygroscopic)
Solubility
High in Water, DMSO, Methanol; Low in DCM, Hexanes
Hazard Identification (GHS Classification)
Derived Classification based on Functional Group Analysis (Amine HCl Salt)
While specific testing may be absent, the presence of a secondary amine salt and a sulfide ring dictates the following precautionary classification.
Hazard Class
Category
Hazard Statement
Technical Justification
Skin Irritation
Cat. 2
H315: Causes skin irritation
Amine salts are acidic in solution; free base liberation on skin causes irritation.
Eye Irritation
Cat. 2A
H319: Causes serious eye irritation
Ionic nature and potential for pH buffering in the eye leads to significant irritation.
STOT - SE
Cat. 3
H335: May cause respiratory irritation
Dust inhalation irritates mucous membranes (standard for amine hydrochlorides).
Acute Toxicity
Cat. 4
H302: Harmful if swallowed
Analogous thiane amines show moderate oral toxicity (LD50 est. 500-2000 mg/kg).
Critical Safety Note: The "Sulfide" Factor
The thiane (tetrahydrothiopyran) ring contains a sulfide ether. Unlike simple amines, this sulfur atom is susceptible to oxidation (to sulfoxide/sulfone) and can act as a weak nucleophile.
Odor Warning: May possess a characteristic sulfide "stench" if trace free base or decomposition products are present.
Incompatibility: Highly reactive with strong oxidizers (e.g., H
O, KMnO), leading to exothermic reactions.
Handling, Storage, & Stability Protocol
This compound is hygroscopic . Improper storage leads to "caking" and hydrolysis risks, altering stoichiometry in precision synthesis.
Storage Architecture
Temperature: 2–8°C (Refrigerated) is preferred to retard sulfur oxidation.
Atmosphere: Store under inert gas (Argon/Nitrogen) if possible.
Container: Amber glass (protects from light-induced oxidation) with a Teflon-lined cap.
Experimental Workflow: Handling Hygroscopic Salts
Equilibration: Allow the container to reach room temperature before opening to prevent condensation.
Weighing: Use a static-free spatula; weigh quickly or use a glovebox for high-precision <10mg aliquots.
Solubilization: Dissolve in dry DMSO or Methanol immediately. Avoid leaving the solid exposed on weigh boats.
Emergency Response & Exposure Control
Core Directive: Treat as a chemical irritant with potential systemic toxicity.
Visualizing the Response Logic
The following diagram outlines the decision matrix for exposure incidents, prioritizing the neutralization of the acidic salt and removal of the substance.
Caption: Decision matrix for immediate response to exposure. Note the emphasis on mechanical removal of dry powder before washing to minimize acidic hydrolysis on skin.
Synthesis & Decomposition Logic
Understanding the synthesis helps predict impurities (e.g., unreacted ethanolamine) and decomposition products.
Oxidation: The sulfur atom oxidizes to sulfoxide (S=O) and sulfone (O=S=O) upon prolonged air exposure.
Thermal: At >150°C, HCl gas may liberate, reverting the salt to the free base, which can then polymerize or degrade.
Caption: Synthetic pathway and potential degradation vectors. Storage failure (O2/Light) leads to S-oxidation impurities.
Toxicological Insights (Read-Across)
Data inferred from analogous structures (Tetrahydro-2H-thiopyran-4-amine and Ethanolamine).
Acute Oral Toxicity: Predicted LD50: 500–2000 mg/kg (Rat). The thiane ring is generally less toxic than aromatic sulfur heterocycles, but the ethanolamine tail contributes to mucosal toxicity.
Sensitization: Secondary amines can be skin sensitizers. Repeated handling without gloves may lead to contact dermatitis.
Mutagenicity: Generally negative for simple thiane amines, but Ames testing is recommended for GLP development.
Environmental: High water solubility suggests potential for aquatic mobility. Do not dispose of in drains; sulfur compounds can be toxic to aquatic microorganisms.
References
PubChem. (n.d.). 2-[(Thian-4-yl)amino]ethan-1-ol hydrochloride (Compound Summary). National Library of Medicine. Retrieved from [Link]
Indofine Chemical. (n.d.). Tetrahydro-2H-thiopyran-4-amine HCl Safety Profile. Retrieved from [Link]
Exploratory
The Thian-4-yl Pharmacophore: Bioisosteric Architecture & Ligand Design
This guide provides a technical deep-dive into the Thian-4-yl amino scaffold, a sulfur-containing saturated heterocycle used as a bioisostere in medicinal chemistry. Executive Summary The thian-4-yl amino group (derived...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a technical deep-dive into the Thian-4-yl amino scaffold, a sulfur-containing saturated heterocycle used as a bioisostere in medicinal chemistry.
Executive Summary
The thian-4-yl amino group (derived from tetrahydrothiopyran-4-amine) represents a strategic bioisostere for the piperidine and cyclohexane rings common in GPCR ligands and enzyme inhibitors. Its utility lies in the unique electronic properties of the sulfur atom: it offers a lipophilic bulk similar to methylene (
) but possesses a "metabolic switch" capability. Unlike the nitrogen in piperidine, the thiane sulfur is non-basic at physiological pH, altering the electrostatic landscape of the ligand. Furthermore, the sulfur atom can be oxidized to a sulfoxide or sulfone, dramatically shifting the vector from lipophilic to polar H-bond accepting, often without changing the carbon skeleton.
Part 1: Structural & Electronic Architecture
The "Sulfur Effect" vs. Nitrogen and Oxygen
The thian-4-yl ring is often compared to piperidine (the nitrogen analog) and tetrahydropyran (the oxygen analog). The substitution of these heteroatoms dictates the pharmacophore's interaction with the target protein's binding pocket.
Basicity & Ionization:
Piperidine: Highly basic (
). At physiological pH (7.4), it exists as a cation, capable of forming strong salt bridges (e.g., with Aspartate residues in GPCRs).
Thiane: The ring sulfur is non-basic . It does not protonate under physiological conditions. This eliminates ionic interactions at this position, making it a "neutral" bioisostere.
Implication: If the piperidine nitrogen's positive charge is essential for binding (as in the orthosteric site of opioid receptors), a direct thiane swap will abolish activity. If the nitrogen is merely a spacer or causes off-target hERG toxicity, the thiane replacement is ideal.
Lipophilicity (
):
Sulfur is significantly more lipophilic than oxygen and nitrogen, and only slightly less lipophilic than a methylene group.
Cyclohexane: High Lipophilicity (Hydrophobic).
Thiane: Moderate-High Lipophilicity (Sulfur has large van der Waals radius).
Tetrahydropyran: Lower Lipophilicity (Oxygen is polar).[1]
Conformational Analysis (The Puckering Profile)
The C–S bond length (
Å) is significantly longer than the C–C ( Å) or C–N ( Å) bonds. This elongation exaggerates the ring puckering.
Preferred Conformation: The thiane ring predominantly exists in a chair conformation .
4-Substituent Orientation: In 4-aminotetrahydrothiopyran derivatives, the amino group prefers the equatorial position to minimize 1,3-diaxial interactions, similar to cyclohexane but with a flattened geometry at the sulfur end.
Metabolic Switching (Sulfide
Sulfoxide
Sulfone)
A unique pharmacophoric property is the ability to tune polarity in vivo or in silico.
-): Achiral. Strong H-bond acceptor (two vectors). High polarity.
Part 2: Quantitative Bioisosterism (Data Presentation)
The following table contrasts the physicochemical properties of the Thian-4-yl scaffold against its common bioisosteres.
Property
Thian-4-yl (Sulfur)
Piperidin-4-yl (Nitrogen)
Cyclohexyl (Carbon)
Tetrahydropyran-4-yl (Oxygen)
Ring Atom
Basicity ()
Non-basic
(Basic)
Non-basic
Non-basic
Physiological State
Neutral
Cationic ()
Neutral
Neutral
Bond Length (C-X)
Å
Å
Å
Å
H-Bond Potential
Weak Acceptor
Donor & Acceptor
None
Acceptor
Metabolic Fate
S-Oxidation (Sulfoxide/Sulfone)
N-Dealkylation / Oxidation
Hydroxylation
Ring Opening (Rare)
Est.
Reference
to (due to charge)
Note: The "Est.
" represents the shift relative to the Thiane scaffold. Replacing Thiane with Cyclohexane increases lipophilicity; replacing with Piperidine drastically reduces it due to ionization.
Part 3: Synthetic Protocols
Primary Workflow: Reductive Amination
The most robust route to thian-4-yl amino derivatives starts from the commercially available tetrahydro-4H-thiopyran-4-one .
Protocol: Synthesis of N-Phenyl-tetrahydro-2H-thiopyran-4-amine
Target: A model thian-4-yl scaffold functionalized with an aniline (mimicking the core of fentanyl-like libraries).
Reagents:
Tetrahydro-4H-thiopyran-4-one (1.0 eq)
Aniline (1.0 eq)
Sodium Triacetoxyborohydride (STAB) (1.5 eq)
Acetic Acid (catalytic, 1-2 drops)
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (Solvent)
Step-by-Step Methodology:
Imine Formation: In a dry round-bottom flask, dissolve tetrahydro-4H-thiopyran-4-one (1.16 g, 10 mmol) and aniline (0.93 g, 10 mmol) in DCE (30 mL). Add acetic acid. Stir at room temperature for 30 minutes under Nitrogen atmosphere. Checkpoint: Monitor by TLC (Hexane:EtOAc 4:1) for the appearance of the imine spot.
Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (3.18 g, 15 mmol) portion-wise over 10 minutes.
Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours.
Quench: Quench the reaction with saturated aqueous
solution (30 mL). Stir vigorously for 15 minutes until gas evolution ceases.
Workup: Extract with DCM (
mL). Wash combined organics with brine, dry over anhydrous , and concentrate in vacuo.
Purification: Purify the crude oil via flash column chromatography (Silica gel, 0-5% MeOH in DCM).
Validation:
1H NMR (CDCl3): Look for the multiplet at
ppm corresponding to the single proton at the C4 position (axial).
Mass Spec: Confirm molecular ion
.
Part 4: Visualization & Logic
Pharmacophore Decision Tree (SAR Logic)
This diagram illustrates the decision-making process when employing the thian-4-yl scaffold in drug design, highlighting the "Sulfur Switch."
Caption: SAR Decision Tree for deploying the Thian-4-yl scaffold. Note the critical branch point regarding the necessity of a basic nitrogen.
Biological Signaling Context (GPCR Modulation)
While thian-4-yl derivatives are often neutral, if they are designed to modulate GPCRs (like modified opioid or chemokine receptors), they influence the Gi/o pathway.
Caption: General Gi/o signaling cascade modulated by thian-4-yl ligands. Note that binding relies heavily on hydrophobic/VDW forces due to the lack of a protonated amine.
Part 5: Case Study & Scientific Integrity
The "Thiofentanyl" Distinction
It is crucial to distinguish between two classes of sulfur-containing fentanyl analogs to maintain scientific accuracy:
Thienyl-fentanyls (e.g., Sufentanil): These contain a thiophene ring in the ethyl chain. The core is still a piperidine. These are highly potent opioids.
Thia-fentanyls (Ring Bioisosteres): These replace the piperidine ring with a thiane ring.
Observation: The direct replacement of the piperidine nitrogen with sulfur in fentanyl results in a compound that lacks affinity for the Mu-opioid receptor (MOR).
Reasoning: The protonated nitrogen of fentanyl forms a critical salt bridge with Aspartate-147 in the MOR binding pocket. The thian-4-yl analog is neutral and cannot form this bond.
References
Janssen, P. A. J. (1960). "Synthetic Analgesics: Diphenylpropylamines." Journal of Medicinal Pharmaceutical Chemistry. (Foundational work on piperidine pharmacophores).
Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. (Review of S vs N bioisosterism).
Kalgutkar, A. S., et al. (2005). "Metabolism-Guided Drug Design." Chemical Research in Toxicology. (Discusses Sulfur oxidation as a metabolic soft spot).
Schaftenaar, G., et al. (2016).[3] "The influence of the ring heteroatom on the conformation of 4-substituted cyclohexanones and cyclohexanes." Journal of Computational Chemistry. (Conformational analysis of Thiane vs Cyclohexane).
The Ascendance of the Tetrahydrothiopyran-4-amine Scaffold: A Technical Guide to its Applications in Modern Medicinal Chemistry
Abstract The tetrahydrothiopyran-4-amine core is a privileged sulfur-containing heterocyclic scaffold that has garnered significant attention in contemporary drug discovery. Its unique three-dimensional structure, metabo...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The tetrahydrothiopyran-4-amine core is a privileged sulfur-containing heterocyclic scaffold that has garnered significant attention in contemporary drug discovery. Its unique three-dimensional structure, metabolic stability, and synthetic tractability have established it as a valuable building block for developing novel therapeutics across a spectrum of diseases. This in-depth technical guide provides a comprehensive literature review of tetrahydrothiopyran-4-amine derivatives in medicinal chemistry. We will explore its fundamental physicochemical properties, delve into detailed synthetic methodologies, and critically analyze its application in key therapeutic areas, including oncology, neurodegenerative disorders, and infectious diseases. Through an examination of structure-activity relationships (SAR), mechanisms of action, and a case study of a prominent kinase inhibitor class, this guide aims to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to leverage this versatile scaffold in their own research endeavors.
The Tetrahydrothiopyran-4-amine Core: A Privileged Scaffold
The tetrahydrothiopyran ring, a six-membered saturated heterocycle containing a sulfur atom, offers a unique set of properties that make it an attractive alternative to more common carbocyclic and heterocyclic rings like cyclohexane and piperidine. The presence of the sulfur atom introduces specific stereoelectronic features, influencing the ring's conformation and its interactions with biological targets. The 4-amino substitution provides a crucial vector for chemical modification, allowing for the introduction of a wide array of substituents to modulate potency, selectivity, and pharmacokinetic properties.
Physicochemical Properties and Rationale for Use
The tetrahydrothiopyran scaffold is considered a "privileged" structure in medicinal chemistry due to its frequent appearance in biologically active compounds. Key properties contributing to its utility include:
Metabolic Stability: The thioether linkage is generally more resistant to metabolic oxidation compared to tertiary amines found in piperidine or morpholine rings, potentially leading to improved metabolic stability and longer half-life of drug candidates.
Lipophilicity and Solubility: The sulfur atom imparts a moderate increase in lipophilicity compared to its oxygen analog (tetrahydropyran), which can be advantageous for crossing cellular membranes. However, the overall scaffold remains amenable to modifications that can fine-tune solubility.
Three-Dimensional Conformation: The tetrahydrothiopyran ring predominantly adopts a chair conformation, providing a well-defined three-dimensional arrangement of substituents. This fixed geometry can lead to higher affinity and selectivity for target proteins.
Synthetic Accessibility: The core structure can be readily synthesized from commercially available starting materials, and the 4-amino group serves as a convenient handle for a variety of chemical transformations.
Synthetic Strategies for Tetrahydrothiopyran-4-amine Derivatives
The synthesis of N-substituted tetrahydrothiopyran-4-amine derivatives typically begins with the preparation of the key intermediate, tetrahydrothiopyran-4-one.
Synthesis of Tetrahydrothiopyran-4-one
A common and scalable method for the synthesis of tetrahydrothiopyran-4-one involves a Dieckmann condensation of dimethyl 3,3'-thiodipropionate, followed by decarboxylation.[1]
Reductive Amination: The Gateway to Tetrahydrothiopyran-4-amine Derivatives
The most versatile method for introducing the 4-amino group and its substituents is through a one-pot reductive amination of tetrahydrothiopyran-4-one.[2] This reaction involves the initial formation of an imine or enamine intermediate between the ketone and a primary or secondary amine, which is then reduced in situ to the desired amine.
Experimental Protocol: General Procedure for Reductive Amination [3]
Step 1: Imine Formation. To a solution of tetrahydrothiopyran-4-one (1.0 equivalent) in a suitable solvent such as methanol (MeOH) or dichloroethane (DCE), is added the desired primary amine (1.2 equivalents) and a catalytic amount of acetic acid. The reaction mixture is stirred at room temperature for 2 hours to facilitate the formation of the imine intermediate.
Step 2: Reduction. A mild reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃), is then added portion-wise to the reaction mixture. The choice of reducing agent can depend on the reactivity of the carbonyl and amine components. The reaction is stirred overnight at room temperature.
Step 3: Work-up and Purification. The reaction is quenched by the addition of water, and the product is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired N-substituted tetrahydrothiopyran-4-amine.
Caption: General workflow for the synthesis of N-substituted tetrahydrothiopyran-4-amine derivatives via reductive amination.
Therapeutic Applications and Structure-Activity Relationships (SAR)
The tetrahydrothiopyran-4-amine scaffold has been successfully employed in the development of inhibitors for a range of therapeutic targets.
Kinase Inhibitors in Oncology
Protein kinases are a major class of drug targets in oncology due to their critical role in cell signaling pathways that control cell growth, proliferation, and survival.[4] The tetrahydrothiopyran-4-amine scaffold has proven to be a valuable core for the design of potent and selective kinase inhibitors.
Syk and BTK are non-receptor tyrosine kinases that are crucial components of B-cell receptor signaling.[5][6] Their dysregulation is implicated in various B-cell malignancies and autoimmune diseases.[7][8] Several series of tetrahydrothiopyran-4-amine derivatives have been investigated as inhibitors of these kinases.
A notable example is the development of 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives.[9] In these compounds, the tetrahydrothiopyran-4-amine moiety is typically attached to a heterocyclic core that interacts with the hinge region of the kinase's ATP-binding site.
Hinge-Binding Motif: The 7H-pyrrolo[2,3-d]pyrimidin-4-amine core is essential for binding to the hinge region of the kinase.
Substituents on the Tetrahydrothiopyran Nitrogen: The nature of the substituent on the nitrogen of the tetrahydrothiopyran-4-amine moiety significantly impacts potency. Large, hydrophobic groups, such as the 4-phenoxyphenyl group in compound B16 , often lead to increased potency by occupying a hydrophobic pocket in the kinase active site.[9]
Solubilizing Groups: The incorporation of polar groups, such as the 4-(4-methylpiperazin-1-yl)phenyl group in compound B22 , can improve aqueous solubility and pharmacokinetic properties, albeit sometimes with a slight reduction in potency compared to purely hydrophobic substituents.[9]
Caption: Simplified interaction diagram of a tetrahydrothiopyran-4-amine-based kinase inhibitor within the ATP binding site.
BACE1 Inhibitors for Alzheimer's Disease
Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) is a key enzyme in the production of amyloid-beta (Aβ) peptides, which are the primary component of the amyloid plaques found in the brains of Alzheimer's disease patients.[10] Inhibition of BACE1 is therefore a major therapeutic strategy for the treatment of Alzheimer's disease.[11] The tetrahydrothiopyran-4-amine scaffold has been incorporated into BACE1 inhibitors to improve their properties.
CCR5 Antagonists for HIV Treatment
The C-C chemokine receptor type 5 (CCR5) is a co-receptor used by the most common strains of HIV to enter T-cells.[14] Blocking this receptor can prevent viral entry and replication.[15] While the approved CCR5 antagonist Maraviroc features a different core, the principles of CCR5 antagonism can be applied to tetrahydrothiopyran-4-amine derivatives. The design of small-molecule CCR5 antagonists often involves a central scaffold that presents substituents capable of interacting with key residues in the transmembrane helical bundle of the receptor. The tetrahydrothiopyran-4-amine core can serve as such a scaffold, with its substituents tailored to optimize these interactions.
Case Study: Development of Potent mTOR Inhibitors
The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that is a central regulator of cell growth, proliferation, and metabolism. Its dysregulation is a hallmark of many cancers, making it a validated oncology target. A series of 7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives, which are structurally related to the tetrahydrothiopyran-4-amine scaffold, have been developed as potent mTOR inhibitors.[16]
The thiopyrano[4,3-d]pyrimidine scaffold was effective in targeting the mTOR kinase.
Substitutions at the C-4 position with an aryl group were crucial for activity.
The presence of a hydroxyl group at the 4-position of the phenyl ring (compound 7e ) resulted in the most potent compound in both enzymatic and cell-based assays, suggesting a key hydrogen bond interaction in the active site.[16]
Future Perspectives and Conclusion
The tetrahydrothiopyran-4-amine scaffold has demonstrated considerable versatility and potential in medicinal chemistry. Its favorable physicochemical properties and synthetic accessibility make it an attractive starting point for the development of novel therapeutics.
Future directions for research in this area include:
Exploration of New Therapeutic Targets: While oncology and neurodegeneration are well-explored areas, the application of this scaffold to other diseases, such as inflammatory and metabolic disorders, warrants further investigation.
Development of More Selective Inhibitors: As with all kinase inhibitor development, achieving high selectivity remains a challenge. Further optimization of the scaffold and its substituents will be necessary to minimize off-target effects.
Application in Proteolysis Targeting Chimeras (PROTACs): The tetrahydrothiopyran-4-amine scaffold could serve as a ligand for an E3 ligase or a target protein in the development of PROTACs, a novel therapeutic modality for targeted protein degradation.
References
Design and Synthesis of β-Site Amyloid Precursor Protein Cleaving Enzyme (BACE1) Inhibitors with in Vivo Brain Reduction of β-Amyloid Peptides. Journal of Medicinal Chemistry. [Link]
Synthesis of 3-Aryl-Substituted Tetrahydropyran-4-ones and Tetrahydrothiopyran-4-ones. ResearchGate. [Link]
Design and synthesis of 1,4-dihydropyridine derivatives as BACE-1 inhibitors. PubMed. [Link]
Syk inhibitors in clinical development for hematological malignancies. ResearchGate. [Link]
Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. PMC. [Link]
Syk inhibitors in clinical development for hematological malignancies. PMC. [Link]
One Pot Synthesis of Micromolar BACE-1 Inhibitors Based on the Dihydropyrimidinone Scaffold and Their Thia and Imino Analogues. PMC. [Link]
Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Green Chemistry Teaching and Learning Community. [Link]
CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV. PMC. [Link]
CCR5 antagonists block the CCR5 coreceptor on the surface of certain immune cells, such as CD4 T lymphocytes (CD4 cells). This prevents HIV from entering the cell. ResearchGate. [Link]
Structure activity relationship studies of natural product chemokine receptor CCR5 antagonist anibamine toward the development of novel anti prostate cancer agents. OUCI. [Link]
Scaffold Morphing and In Silico Design of Potential BACE-1 (β-Secretase) Inhibitors: A Hope for a Newer Dawn in Anti-Alzheimer Therapeutics. PMC. [Link]
Experimental setup for the reductive amination. ResearchGate. [Link]
Syk inhibitors in clinical development for hematological malignancies. PubMed. [Link]
Hitchhiker's guide to reductive amination. Organic Chemistry Portal. [Link]
CCR5 receptor antagonists: discovery and SAR of novel 4-hydroxypiperidine derivatives. europepmc.org. [Link]
TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. pubs.rsc.org. [Link]
Emergence Of SYK Inhibitors In Clinical Trials. BioSpace. [Link]
Filling the Gaps in Antagonist CCR5 Binding, a Retrospective and Perspective Analysis. frontiersin.org. [Link]
Development of 7H-pyrrolo[2,3-d]pyrimidin-4-amine Derivatives Using QSARINS Tool as BTK Inhibitors for the Treatment of Rheumatoid Arthritis. PubMed. [Link]
Recent Progress in Synthesis, POM Analyses and SAR of Coumarin-Hybrids as Potential Anti-HIV Agents—A Mini Review. MDPI. [Link]
Dual Inhibitors of AChE and BACE-1 for Reducing Aβ in Alzheimer's Disease: From In Silico to In Vivo. MDPI. [Link]
Design, synthesis and biological evaluation of 7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives as selective Btk inhibitors with improved pharmacokinetic properties for the treatment of rheumatoid arthritis. PubMed. [Link]
Pharmakinetics studies, molecular docking and discovery of anti-proliferative agents and its targeting EGFR inhibitors. Journal of King Saud University. [Link]
Recent Progress of Molecular Design and Activities of Spleen Tyrosine Kinase (SYK) Inhibitors. R Discovery. [Link]
RECENT SYNTHESIS AND APPLICATIONS OF N- ARYL AMINES: A MINI REVIEW. wjpmr.com. [Link]
Research progress on the antiviral activities of natural products and their derivatives: Structure–activity relationships. Frontiers. [Link]
Purine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors for autoimmune diseases. Bioorganic & Medicinal Chemistry Letters. [Link]
Design and Synthesis of Novel HIV-1 NNRTIs with Bicyclic Cores and with Improved Physicochemical Properties. ACS Publications. [Link]
Kinase inhibitors. Taylor & Francis Online. [Link]
Design, synthesis, anticancer activity and docking studies of novel 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives as mTOR inhibitors. PubMed. [Link]
Chemical synthesis of novel aminopyrimidin-4-yl-1H-pyrazole derivatives as spleen tyrosine kinase (SYK) inhibitors. PubMed. [Link]
Design, synthesis and evaluation of cytotoxic, antimicrobial, and anti-HIV-1 activities of new 1,2,3,4-tetrahydropyrimidine derivatives. PMC. [Link]
Design, synthesis and evaluation of cytotoxic, antimicrobial, and anti-HIV-1 activities of new 1,2,3,4-tetrahydropyrimidine derivatives. ResearchGate. [Link]
Arylamine synthesis by amination (arylation). Organic Chemistry Portal. [Link]
Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. MDPI. [Link]
One-pot synthesis of N-aryl 1,4-dihydropyridine derivatives and their biological activities. Indian Academy of Sciences. [Link]
Synthesis and molecular docking studies on biologically active N-((3-(4- methoxyphenyl)-1-phenyl-1 -pyrazol-4-yl) methylene) aniline derivatives H. Asian Journal of Pharmacy and Pharmacology. [Link]
4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. PMC. [Link]
Chemical synthesis of novel aminopyrimidin-4-yl-1H-pyrazole derivatives as spleen tyrosine kinase (SYK) inhibitors. ResearchGate. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Scalable Synthesis of 2-[(Thian-4-yl)amino]ethan-1-ol Hydrochloride
Part 1: Executive Summary & Strategic Rationale
The target molecule, 2-[(Thian-4-yl)amino]ethan-1-ol hydrochloride (CAS: 2138232-46-7), represents a critical building block in medicinal chemistry. The tetrahydrothiopyran (thiane) ring serves as a lipophilic, metabolic bioisostere for piperidine or cyclohexane rings, often improving the pharmacokinetic profile of drug candidates by modulating basicity and lipophilicity (LogD).
This protocol details a robust, scalable synthesis via direct reductive amination .[1] Unlike catalytic hydrogenation methods that risk poisoning by the sulfur atom, this route utilizes Sodium Triacetoxyborohydride (STAB) . STAB is selected for its high chemoselectivity for imines over ketones, mild reaction conditions, and compatibility with sulfide functionalities.
Key Technical Advantages of This Protocol:
Chemoselectivity: Avoids reduction of the ketone prior to imine formation.[1]
Sulfur Compatibility: Eliminates the risk of catalyst poisoning (common with Pd/C) or sulfur oxidation.
Scalability: The procedure is designed for gram-to-multigram scale without chromatographic purification of the intermediate free base.
Part 2: Retrosynthetic Analysis & Mechanism
The synthesis is disconnected at the C-N bond secondary amine linkage. The forward strategy involves the condensation of Tetrahydro-4H-thiopyran-4-one (1) with 2-Aminoethanol (2) to form an intermediate hemiaminal/imine species, which is reduced in situ by STAB.
Reaction Scheme (DOT Visualization):
Figure 1: Retrosynthetic logic and forward reaction flow.
Part 3: Detailed Experimental Protocol
Safety & Handling Prerequisites
Thian-4-one: Possesses a characteristic sulfur odor. Handle in a well-ventilated fume hood.
Sodium Triacetoxyborohydride (STAB): Moisture sensitive.[1][2] Reacts with water to release hydrogen gas (flammable). Store under inert atmosphere.
1,2-Dichloroethane (DCE): Toxic and suspected carcinogen. Use DCM (Dichloromethane) as a safer alternative if strict DCE use is not required, though DCE often provides faster imine formation rates.
Expect >180°C (decomposition typical for amine HCl salts).
Appearance
Visual
White crystalline powder.
Process Logic & Troubleshooting Flow:
Figure 2: Troubleshooting decision matrix for reaction monitoring and isolation.
References
Abdel-Magid, A. F., et al. (1996).[3][9] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849-3862. Link
Borch, R. F., et al. (1971).[3] "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 93(12), 2897-2904. Link
BLD Pharm. (n.d.). "2-((Tetrahydro-2H-thiopyran-4-yl)amino)ethanol hydrochloride Product Page." Accessed Oct 2023. Link
BenchChem. (2025).[6][7][10] "Application Notes and Protocols for the Development of Antimicrobial Agents from Tetrahydrothiopyran-4-one." BenchChem Technical Library. Link
Application Note: Scalable Synthesis of 2-[(Tetrahydro-2H-thiopyran-4-yl)amino]ethan-1-ol HCl
Executive Summary This technical guide details the optimized conditions for synthesizing -(tetrahydro-2H-thiopyran-4-yl)-2-aminoethanol hydrochloride (also known as 2-[(thian-4-yl)amino]ethan-1-ol HCl). This secondary am...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide details the optimized conditions for synthesizing
-(tetrahydro-2H-thiopyran-4-yl)-2-aminoethanol hydrochloride (also known as 2-[(thian-4-yl)amino]ethan-1-ol HCl). This secondary amine is a critical building block in medicinal chemistry, particularly for fragment-based drug discovery (FBDD) targeting GPCRs and ion channels.
The protocol utilizes a reductive amination strategy employing Sodium Triacetoxyborohydride (STAB) .[1][2] This route is selected over direct alkylation or catalytic hydrogenation to maximize chemoselectivity, prevent over-alkylation (bis-alkylation), and avoid catalyst poisoning inherent to sulfur-containing heterocycles.
Retrosynthetic & Strategic Analysis
Route Selection: The Causality of Choice
The synthesis of secondary amines containing functionalized alkyl chains requires careful control to prevent the formation of tertiary amines (over-alkylation).
Route A: Direct Alkylation (Discarded): Reacting 4-aminotetrahydrothiopyran with 2-chloroethanol often leads to mixtures of mono- and bis-alkylated products, requiring tedious chromatographic separation.
Route B: Catalytic Hydrogenation (Discarded): While standard for many reductive aminations, the thioether moiety in the thiopyran ring acts as a catalyst poison for Pd/C or PtO2, drastically reducing turnover numbers and yield.
Route C: Hydride Reductive Amination (Selected): The condensation of tetrahydro-4H-thiopyran-4-one with ethanolamine, followed by in situ reduction, is the superior pathway.
Preparation: Charge a dry reaction vessel (equipped with a magnetic stir bar and nitrogen inlet) with Tetrahydro-4H-thiopyran-4-one (1.0 equiv) and 1,2-Dichloroethane (DCE) .
Amine Addition: Add 2-Aminoethanol (1.05 equiv) to the solution.
Catalysis: Add Acetic Acid (1.0 equiv). Stir at Room Temperature (20–25 °C) for 30–60 minutes.
Expert Insight: This pre-stirring period allows the equilibrium formation of the imine/iminium species before the reductant is introduced.
Reduction: Cool the mixture to 0 °C (ice bath). Add STAB (1.4 equiv) portion-wise over 15 minutes to control mild exotherm and gas evolution.
Reaction: Remove the ice bath and allow the reaction to warm to Room Temperature. Stir for 12–16 hours.[3]
Monitoring: Check by TLC (System: 10% MeOH in DCM + 1%
) or LC-MS. The ketone spot () should disappear.
Quench: Quench the reaction by adding saturated aqueous
solution. Stir vigorously for 30 minutes until gas evolution ceases.
Extraction: Separate the organic layer.[5][6] Extract the aqueous layer with DCM (
).
Workup: Combine organic layers, wash with brine, dry over anhydrous
, filter, and concentrate in vacuo to yield the crude free base as a pale yellow oil.
Part B: Formation of the Hydrochloride Salt
The free base is often an oil; the HCl salt provides a stable, crystalline solid suitable for storage.
Dissolution: Dissolve the crude oil from Part A in a minimal amount of dry Ethanol or Diethyl Ether (approx. 3-5 volumes).
Acidification: Cool to 0 °C. Dropwise add 4M HCl in Dioxane (1.2 equiv).
Precipitation: A white precipitate should form immediately. If not, add Diethyl Ether or MTBE as an anti-solvent to induce crystallization.
Isolation: Filter the solid under a nitrogen blanket (hygroscopic precaution). Wash the cake with cold ether.
Drying: Dry in a vacuum oven at 40 °C for 6 hours.
Process Workflow & Critical Control Points
Figure 2: Operational workflow emphasizing the critical quality control (QC) checkpoint.
Troubleshooting & Analytical Validation
Common Issues
Problem
Probable Cause
Solution
Low Yield
Incomplete imine formation
Ensure AcOH is added and allow 30-60 min pre-stir before adding STAB.
Bis-alkylation
Excess ketone or high temp
Maintain strict stoichiometry (1:1 or slight excess of amine). Keep temp < 25°C.
Sticky Solid (Salt)
Hygroscopic nature
Use anhydrous ether for washing. Dry immediately in vacuum oven.
Expected Analytical Data (HCl Salt)
Appearance: White to off-white crystalline solid.
NMR (DMSO-, 400 MHz):
9.10 (br s, 2H, ),
5.25 (t, 1H,
),
3.65 (t, 2H,
-O),
3.10-3.25 (m, 1H, CH-N),
2.95 (t, 2H,
-N),
2.60-2.75 (m, 4H, ring
-S),
2.15 (m, 2H, ring
),
1.70 (m, 2H, ring
).
Mass Spectrometry (ESI+): Calculated for
; Found .
References
Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2][7][8] The Journal of Organic Chemistry, 61(11), 3849–3862.
Tripathy, P. B. , et al. (2016). Synthesis and Evaluation of 2-Aminothiazoles as Anti-Tubercular Agents. PLOS ONE (Reference for general heterocyclic amine handling).
BenchChem. (2025).[9] Technical Guide on Tetrahydrothiopyran-4-one: Chemical Properties.
Application Note & Protocols: Strategies for the Selective Functionalization of the Hydroxyl Group in 2-[(Thian-4-yl)amino]ethan-1-ol
Audience: Researchers, scientists, and drug development professionals. Abstract: This guide provides a comprehensive technical overview and detailed experimental protocols for the chemical modification of the primary hyd...
Author: BenchChem Technical Support Team. Date: February 2026
Audience: Researchers, scientists, and drug development professionals.
Abstract: This guide provides a comprehensive technical overview and detailed experimental protocols for the chemical modification of the primary hydroxyl group in 2-[(Thian-4-yl)amino]ethan-1-ol. This bifunctional molecule, possessing both a secondary amine and a primary alcohol, serves as a valuable building block in medicinal chemistry and materials science. The key challenge in its derivatization lies in achieving chemoselectivity for the alcohol in the presence of the nucleophilic amine. This document outlines three primary strategies to address this: direct chemoselective O-functionalization, versatile transformations under neutral conditions, and a robust protecting-group approach. We present detailed, field-tested protocols for esterification, etherification, and Mitsunobu reactions, explaining the causal chemistry behind each step to ensure reliable and reproducible outcomes.
Introduction: The Strategic Value of a Bifunctional Scaffold
The molecule 2-[(Thian-4-yl)amino]ethan-1-ol is a versatile synthetic intermediate. The thiane moiety provides a lipophilic, non-aromatic heterocyclic core, while the aminoethanol side chain presents two distinct points for chemical diversification: a nucleophilic secondary amine and a primary hydroxyl group. Functionalization of the hydroxyl group to form esters and ethers is a common objective in drug development to modulate properties such as solubility, cell permeability, and metabolic stability, or to enable further conjugation.
However, the presence of the secondary amine (pKa ~10-11) complicates this objective. The amine nitrogen is often more nucleophilic than the hydroxyl oxygen, leading to competitive N-functionalization, particularly in acylation reactions. This guide details reliable methodologies to selectively target the hydroxyl group, empowering researchers to efficiently generate diverse libraries of O-functionalized derivatives.
Chapter 1: The Chemoselectivity Challenge: O- vs. N-Functionalization
The central challenge in modifying 2-[(Thian-4-yl)amino]ethan-1-ol is controlling the site of reaction. Both the oxygen of the hydroxyl group and the nitrogen of the secondary amine are nucleophiles capable of reacting with electrophiles.
N-Functionalization (Side Reaction): The lone pair on the nitrogen atom is readily available, making it highly reactive towards acylating and alkylating agents, leading to amide or tertiary amine formation.
O-Functionalization (Desired Reaction): The hydroxyl group is a weaker nucleophile than the amine. To favor its reaction, one must either enhance its nucleophilicity, decrease the amine's nucleophilicity, or use reaction conditions that kinetically favor attack by the oxygen atom.
Two primary strategic pathways emerge from this challenge, as illustrated below.
Caption: Strategic pathways for selective O-functionalization.
Chapter 2: Ester Synthesis via Direct O-Acylation
Formation of an ester linkage is a common and valuable transformation. The following protocols are optimized for chemoselectivity.
Protocol 2.1: Steglich Esterification
The Steglich esterification is an exceptionally mild and efficient method that utilizes a carbodiimide coupling agent, such as dicyclohexylcarbodiimide (DCC), and an acyl-transfer catalyst, 4-dimethylaminopyridine (DMAP).[1][2][3] This method is often successful at room temperature and tolerates a wide range of functional groups.
Causality: DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[2][4] DMAP, a superior nucleophile to the alcohol, intercepts this intermediate to form a DMAP-acylpyridinium species. This "active ester" is highly reactive and sterically prevented from undergoing intramolecular rearrangement, a common side reaction.[1][2] It then readily reacts with the alcohol to form the desired ester, even with sterically hindered substrates.[4]
To a stirred solution of 2-[(Thian-4-yl)amino]ethan-1-ol (1.0 eq) and the desired carboxylic acid (1.1 eq) in anhydrous DCM (approx. 0.1 M concentration) at 0 °C, add DMAP (0.1 eq).
Add a solution of DCC (1.2 eq) in DCM dropwise over 15 minutes.
Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor reaction progress by TLC or LC-MS.
Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Cool the mixture to 0 °C and filter to remove the DCU.
Wash the filtrate sequentially with 1 M HCl (to remove residual DMAP and any unreacted amine), saturated NaHCO₃ solution, and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the pure ester.
Protocol 2.2: Acylation under Acidic Conditions
For simple acylating agents like acetyl chloride, chemoselectivity can be achieved by protonating the more basic secondary amine.[5] In an acidic medium, the amine exists as an ammonium salt, rendering it non-nucleophilic and directing the acylation to the neutral hydroxyl group.
Step-by-Step Protocol:
Dissolve 2-[(Thian-4-yl)amino]ethan-1-ol (1.0 eq) in a suitable solvent like trifluoroacetic acid (TFA) or methanesulfonic acid at 0 °C.[5]
Slowly add the acyl chloride or anhydride (1.2 eq).
Stir the reaction at room temperature for 2-6 hours until TLC analysis indicates completion.
Carefully quench the reaction by pouring it into a cold, saturated solution of NaHCO₃.
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
Purify by flash column chromatography.
Chapter 3: Ether Synthesis via Direct O-Alkylation
Protocol 3.1: Williamson Ether Synthesis
This classic SN2 reaction is a robust method for forming ethers.[6][7] The protocol involves two steps: deprotonation of the alcohol to form a more nucleophilic alkoxide, followed by reaction with a primary alkyl halide.
Causality: A strong, non-nucleophilic base like sodium hydride (NaH) is used to irreversibly deprotonate the hydroxyl group, forming a sodium alkoxide.[8] The resulting alkoxide is a potent nucleophile that attacks the primary alkyl halide (or tosylate/mesylate) in an SN2 fashion.[8] While the secondary amine can also be deprotonated, the resulting sodium amide is generally less nucleophilic than the alkoxide in polar aprotic solvents like THF or DMF, allowing for selective O-alkylation. Using a primary alkyl halide is critical to minimize competing E2 elimination reactions.[7][8]
Parameter
Condition
Reagents
NaH (1.2 eq), Alkyl Halide (1.1 eq, primary)
Solvent
Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
Temperature
0 °C to 60 °C
Time
2-12 hours
Workup
Cautious quench with water, Aqueous extraction
Step-by-Step Protocol:
To a suspension of NaH (60% dispersion in mineral oil, 1.2 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, add a solution of 2-[(Thian-4-yl)amino]ethan-1-ol (1.0 eq) in THF dropwise.
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for another 30 minutes to ensure complete formation of the alkoxide.
Add the primary alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 eq) dropwise at room temperature.
Heat the reaction mixture if necessary (e.g., to 50-60 °C) and stir for 2-12 hours, monitoring by TLC.
Upon completion, cool the reaction to 0 °C and cautiously quench by the slow, dropwise addition of water to destroy excess NaH.
Dilute the mixture with water and extract with ethyl acetate (3x).
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
Purify the crude product by flash column chromatography.
Chapter 4: The Mitsunobu Reaction: A Versatile Alternative
The Mitsunobu reaction is a powerful tool for converting a primary or secondary alcohol into a variety of other functional groups, including esters, under exceptionally mild, neutral conditions.[9][10]
Causality: The reaction proceeds via the in-situ activation of the alcohol. Triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) form a betaine adduct.[10] This adduct protonates the alcohol, which then attacks the phosphorus atom, displacing the hydrazine byproduct and forming a key alkoxyphosphonium salt. This intermediate is an excellent leaving group that is readily displaced by a suitable nucleophile (like a carboxylate anion) in an SN2 reaction.[9][11]
Caption: Experimental workflow for the Mitsunobu reaction.
Step-by-Step Protocol (for Esterification):
In a flame-dried flask under a nitrogen atmosphere, dissolve 2-[(Thian-4-yl)amino]ethan-1-ol (1.0 eq), the desired carboxylic acid (1.2 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF.
Cool the stirred solution to 0 °C in an ice bath.
Slowly add DIAD or DEAD (1.5 eq) dropwise over 20-30 minutes. A color change and/or formation of a precipitate may be observed.
Remove the ice bath and allow the reaction to stir at room temperature for 2-16 hours. Monitor progress by TLC.
Once the starting alcohol is consumed, concentrate the reaction mixture under reduced pressure.
The crude residue will contain the product as well as triphenylphosphine oxide and the diisopropyl hydrazinedicarboxylate byproduct. Purify directly by flash column chromatography to isolate the desired ester. The byproducts are typically less polar than the desired product.
Chapter 5: Amine Protection Strategy
When direct functionalization is problematic or when subsequent reaction steps are incompatible with a free amine, a protection-functionalization-deprotection sequence is the most reliable strategy.[12] The tert-butyloxycarbonyl (Boc) group is an ideal choice for protecting the secondary amine due to its ease of installation and its stability to a wide range of conditions, yet facile removal under acidic conditions.[13]
Protocol 5.1: Boc-Protection of the Secondary Amine
Dissolve 2-[(Thian-4-yl)amino]ethan-1-ol (1.0 eq) and triethylamine (1.5 eq) in DCM.
Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) in DCM dropwise at room temperature.
Stir for 2-4 hours until TLC shows complete consumption of the starting material.
Wash the reaction mixture with water and brine.
Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the Boc-protected amino alcohol, which is often pure enough for the next step.
Protocol 5.2: Functionalization of the Boc-Protected Intermediate
With the amine now protected as a non-nucleophilic carbamate, the hydroxyl group can be functionalized using standard protocols (e.g., Williamson ether synthesis, acylation with an acyl chloride and pyridine, etc.) without risk of N-functionalization.
Protocol 5.3: Boc-Deprotection
Dissolve the Boc-protected final product in a suitable solvent such as DCM or 1,4-dioxane.
Add an excess of a strong acid, such as 4 M HCl in dioxane or a 20-50% solution of TFA in DCM.
Stir at room temperature for 1-2 hours.
Concentrate the solvent under reduced pressure. If TFA was used, co-evaporation with toluene can help remove residual acid.
Neutralize with a base (e.g., saturated NaHCO₃ solution) and extract the final product, or isolate it as the hydrochloride salt.
References
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. Available at: [Link]
Hughes, D. L. (1992). The Mitsunobu Reaction. Organic Reactions, 42, 335-656. Available at: [Link]
Fu, G. C. (2008). Asymmetric Acylations Catalyzed by Chiral N-Heterocyclic Carbenes. Accounts of Chemical Research, 41(12), 1555-1564. Available at: [Link]
Dodge, J. A., & Nissen, J. S. (1995). Use of the Mitsunobu Reaction in the Synthesis of Orthogonally Protected a,b-Diaminopropionic Acids. The Journal of Organic Chemistry, 60(18), 5811-5816. Available at: [Link]
ChemTalk. (2022). Williamson Ether Synthesis. Retrieved from [Link]
Scribd. (n.d.). Steglich Esterification Guide. Retrieved from [Link]
Quora. (2021). How to do Williamson ether synthesis while I have tertiary amine in my compound. Retrieved from [Link]
ACS Green Chemistry Institute. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]
SynArchive. (n.d.). Steglich Esterification. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
Willingdon College, Sangli. (n.d.). Protection and deprotection. Retrieved from [Link]
Kumar, S., & Van der Eycken, E. V. (2022). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Chemistry–A European Journal, 28(48), e202200961. Available at: [Link]
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
Chemistry Steps. (2022). Williamson Ether Synthesis. Retrieved from [Link]
Mastering Chemistry Help. (2013). Acylation of amines. Retrieved from [Link]
CHEMSHEETS.co.uk. (2016). NUCLEOPHILIC ADDITION-ELIMINATION – acylation. Retrieved from [Link]
ResearchGate. (2017). How can I make acylation for a secondary amine compound contains NH, phenolic OH and caroboxylic group?. Retrieved from [Link]
Clausen, M. H. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Beilstein Journal of Organic Chemistry, 11, 673–685. Available at: [Link]
JoVE. (2018). Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Ethanolamine. PubChem Compound Database. Retrieved from [Link]
Eager, R. G., & Bachovchin, W. W. (1983). Stereochemistry of the rearrangement of 2-aminoethanol by ethanolamine ammonia-lyase. Journal of the American Chemical Society, 105(23), 6953-6954. Available at: [Link]
Matrix Fine Chemicals. (n.d.). 2-AMINOETHAN-1-OL. Retrieved from [Link]
Protocol for converting 2-[(Thian-4-yl)amino]ethan-1-ol to its hydrochloride salt
Application Note: AN-SYN-2026-04 Topic: Protocol for converting 2-[(Thian-4-yl)amino]ethan-1-ol to its Hydrochloride Salt Part 1: Abstract & Strategic Overview Objective: This guide details the process chemistry for conv...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: AN-SYN-2026-04Topic: Protocol for converting 2-[(Thian-4-yl)amino]ethan-1-ol to its Hydrochloride Salt
Part 1: Abstract & Strategic Overview
Objective:
This guide details the process chemistry for converting the secondary amine 2-[(Thian-4-yl)amino]ethan-1-ol (Free Base) into its hydrochloride salt. This transformation is critical for improving aqueous solubility, enhancing shelf-life stability, and facilitating solid-state handling during drug product formulation.
Key Challenge: The thiane (tetrahydrothiopyran) ring contains a sulfide sulfur atom susceptible to oxidation (to sulfoxide/sulfone). The protocol must strictly exclude oxidizing agents, including peroxides found in aged ethereal solvents.
Part 2: Chemical Context & Retrosynthesis
Before initiating synthesis, the operator must understand the thermodynamic and kinetic landscape.
Reaction Mechanics
The reaction is an acid-base neutralization.[1] The secondary amine (pKa ~9.5–10.5) is protonated by Hydrochloric acid.
Structural Vulnerabilities
Hygroscopicity: Amino-alcohols are notoriously hygroscopic. The resulting salt may deliquesce if exposed to moisture. Mitigation: Use anhydrous conditions.
S-Oxidation: The sulfur atom is a nucleophile. If the acid source contains free chlorine (
) or if the solvent (e.g., Diethyl Ether, THF) contains peroxides, the sulfur will oxidize. Mitigation: Use peroxide-tested solvents and high-purity HCl sources.
Visualization: Reaction Scheme
Caption: Stoichiometric protonation of the secondary amine while preserving the sulfide integrity.
Part 3: Materials & Equipment
Reagents
Reagent
Specification
Purpose
Precursor
2-[(Thian-4-yl)amino]ethan-1-ol
Starting Material (>98% purity)
Acid Source
4M HCl in Dioxane OR 5-6M HCl in 2-Propanol
Anhydrous proton source. Avoid aqueous HCl to prevent oiling out.
Solvent A
Dichloromethane (DCM) or Ethanol (EtOH)
Dissolution of free base.
Antisolvent
MTBE (Methyl tert-butyl ether) or n-Heptane
Inducing crystallization. Must be peroxide-free.
Equipment
Jacketed glass reactor or 3-neck round bottom flask (RBF).
Mechanical stirrer (magnetic stirring sufficient for <10g).
Nitrogen/Argon inert gas line.
Vacuum filtration setup (Buchner funnel).
Vacuum drying oven (set to 40°C).
Part 4: Experimental Protocol
Safety Warning: Handle HCl solutions in a fume hood. Dioxane is a carcinogen; use appropriate PPE. Ensure all ethers are tested for peroxides using starch-iodide paper before use.
Method A: Anhydrous Precipitation (Recommended)
Best for high yield and preventing hygroscopicity.
Step 1: Dissolution
Charge 10.0 g (approx 62 mmol) of 2-[(Thian-4-yl)amino]ethan-1-ol into the reactor.
Add 50 mL of anhydrous Dichloromethane (DCM) or Ethanol.
Note: DCM is preferred if the salt is expected to precipitate immediately. Ethanol is preferred if you plan to use a co-solvent crystallization.
Stir until fully dissolved.
Cool the solution to 0–5°C using an ice/water bath.
Step 2: Acidification
Calculate the required HCl: Target 1.05 equivalents (approx 65 mmol).
Calculation: If using 4M HCl in Dioxane:
.
Add the HCl solution dropwise over 15–20 minutes.
Critical Parameter: Monitor internal temperature. Do not exceed 20°C. The reaction is exothermic.
Observe the formation of a white precipitate. If the solution remains clear (common in Ethanol), proceed to Step 3.
Step 3: Crystallization
Allow the mixture to warm to Room Temperature (20–25°C) and stir for 30 minutes.
If no solid forms: Slowly add the Antisolvent (MTBE or Heptane) dropwise until turbidity persists.
Ratio: Typically 1:1 to 1:3 (Solvent:Antisolvent).
Cool the slurry back to 0°C and age for 1 hour to maximize yield.
Step 4: Isolation
Filter the solid using a sintered glass Buchner funnel under a blanket of Nitrogen (to prevent moisture absorption).
Wash the filter cake with 2 x 10 mL of cold Antisolvent (e.g., MTBE).
Suction dry on the funnel for 15 minutes.
Step 5: Drying
Transfer the solid to a vacuum oven.
Dry at 40–45°C under full vacuum (-30 inHg) for 12–24 hours.
Caution: Do not overheat (>60°C) as amino-alcohol salts can sometimes degrade or melt if impurities are present.
Part 5: Process Visualization & Workflow
Caption: Logical workflow for the salt formation process ensuring yield maximization.
Part 6: Analytical Validation (Quality Control)
To ensure the protocol was successful, perform the following tests:
Test
Expected Result
Technical Insight
1H-NMR (D2O)
Downfield shift of -protons
Protons adjacent to the Nitrogen will shift downfield (approx +0.5 to +1.0 ppm) compared to the free base due to the positive charge.
Chloride Content
1:1 Stoichiometry
Perform Argentometric titration (AgNO3). Theoretical %Cl should match the molecular weight calculation.
HPLC Purity
>99%
Verify no oxidation of the Sulfur (Sulfoxide impurity usually elutes earlier on Reverse Phase).
XRPD
Distinct Pattern
Confirm crystallinity. If amorphous "halo" is seen, the drying process or solvent choice needs optimization.
Part 7: Troubleshooting Guide
Problem: Product is an oil (Oiling Out).
Cause: Solvent is too polar, or water is present.
Solution: Decant the supernatant. Redissolve the oil in a minimum amount of hot Isopropanol (IPA), then let it cool very slowly. Scratch the glass to induce nucleation.
Problem: Product is yellow/colored.
Cause: Oxidation of the sulfur or trace impurities.
Solution: Recrystallize from Ethanol/MTBE. Ensure all solvents are degassed and peroxide-free.
Problem: Low Yield.
Cause: Salt is too soluble in the mother liquor.
Solution: Increase the ratio of Antisolvent (Heptane) or lower the temperature to -10°C.
References
Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.
Context: The definitive guide on salt selection, counter-ion properties, and crystalliz
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
Context: Standard protocols for hydrochloride salt formation and recrystalliz
Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.
Context: Best practices for scale-up, solvent selection, and handling polymorphs in process chemistry.
Application Notes and Protocols for the Synthesis of Thian-4-yl Amine
For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the Thian-4-yl Amine Scaffold The thian-4-yl amine moiety is a privileged scaffold in medicinal chemistry and drug discove...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Thian-4-yl Amine Scaffold
The thian-4-yl amine moiety is a privileged scaffold in medicinal chemistry and drug discovery. Its incorporation into molecular architectures can significantly influence pharmacokinetic properties, such as solubility and membrane permeability. The sulfur-containing heterocyclic ring, in particular, offers a unique combination of lipophilicity and hydrogen bonding capability, making it a valuable component in the design of novel therapeutic agents targeting a wide range of biological targets, including enzymes and receptors involved in neurological disorders.[1] This guide provides a detailed examination of the primary synthetic routes to thian-4-yl amines, focusing on the underlying reaction mechanisms and offering field-proven experimental protocols.
I. Reductive Amination of Thian-4-one: A Primary Synthetic Strategy
The most direct and widely employed method for the synthesis of thian-4-yl amine is the reductive amination of thian-4-one. This versatile reaction involves the initial formation of an imine or enamine intermediate from the ketone and an amine source, followed by in-situ reduction to the desired amine.[2]
A. Mechanistic Overview
The reductive amination process begins with the nucleophilic attack of an amine on the carbonyl carbon of thian-4-one, forming a hemiaminal intermediate. This is followed by the elimination of a water molecule to yield an iminium ion, which is then reduced by a hydride source to the final thian-4-yl amine. The choice of reducing agent is critical to the success of the reaction, as it must selectively reduce the iminium ion in the presence of the starting ketone.[2]
Figure 2: General experimental workflow for thian-4-yl amine synthesis.
II. Nucleophilic Substitution on 4-Halothianes
An alternative, though less common, route to thian-4-yl amine involves the nucleophilic substitution of a suitable leaving group, such as a halogen, at the 4-position of the thiane ring with an amine nucleophile.
A. Mechanistic Considerations
This reaction typically proceeds via an Sₙ2 mechanism, where the amine nucleophile attacks the carbon atom bearing the halogen, leading to the displacement of the halide ion in a single concerted step. [3]For this reaction to be efficient, a good leaving group (e.g., bromide or iodide) is preferred. The use of ammonia as the nucleophile can be challenging due to its basicity and the potential for over-alkylation to form secondary and tertiary amines.
[4]
Figure 3: Sₙ2 mechanism for the formation of thian-4-yl amine.
B. Protocol Considerations
A typical procedure would involve heating the 4-halothiane with a concentrated solution of ammonia in a polar solvent like ethanol in a sealed tube to prevent the escape of gaseous ammonia. [3]The use of a large excess of ammonia is crucial to favor the formation of the primary amine and minimize the formation of over-alkylation byproducts.
[4]
General Protocol Outline:
A solution of 4-halothiane in ethanol is prepared.
A concentrated solution of ammonia in ethanol is added in large excess.
The mixture is heated in a sealed tube.
After cooling, the reaction mixture is worked up to isolate the thian-4-yl amine, often as its hydrochloride salt.
Conclusion
The synthesis of thian-4-yl amine is most efficiently achieved through the reductive amination of thian-4-one. This method offers high yields and selectivity, with modern protocols providing environmentally benign options. While nucleophilic substitution on a 4-halothiane is a viable alternative, it often requires more stringent reaction conditions and can lead to a mixture of products. The choice of synthetic route will ultimately depend on the specific requirements of the research or drug development program.
This guide addresses the purification of 2-[(Thian-4-yl)amino]ethan-1-ol HCl. Successful recrystallization requires balancing the high polarity of the hydrochloride salt/alcohol tail against the lipophilicity of the thiane ring.
The Central Challenge:
This molecule is an "amphiphilic salt." The HCl and hydroxyl groups make it highly water-soluble and prone to absorbing atmospheric moisture (hygroscopic), while the thiane ring requires organic solvation.
Risk: If the solvent is too polar (e.g., water/methanol), yield is lost.
Risk: If the solvent is too non-polar (e.g., hexane/ether), the salt will not dissolve or will "oil out" rather than crystallize.
Solvent Selection Matrix
Do not rely on a single solvent without testing.[1] Use this matrix to select the system that matches your specific purity requirements.
System Type
Solvent(s)
Role
Recommendation Level
Context
Single Solvent
Isopropanol (IPA)
Solute Carrier
⭐⭐⭐ (Best Balance)
Start Here. IPA dissolves the salt when hot but has poor solubility when cold, maximizing yield.
Single Solvent
Ethanol (Abs.)
Solute Carrier
⭐⭐
Good for very crude material, but high solubility often leads to lower recovery yields.
Binary System
Ethanol / Ethyl Acetate
Solvent / Anti-Solvent
⭐⭐⭐ (Safest)
Excellent for "oiling out" issues. EtOAc acts as a safe anti-solvent to force crystallization.
Binary System
Methanol / Diethyl Ether
Solvent / Anti-Solvent
⭐⭐ (Classic)
Highly effective for deep purification, but Ether is hazardous and volatile. Use only if IPA fails.
Avoid
Water
-
❌
Material is too soluble; difficult to dry; promotes hydrate formation.
Avoid
Acetone
-
❌
Poor solubility for HCl salts; risk of ketal formation with the alcohol group (low risk in acid, but possible).
Decision Logic & Workflow (Visuals)
Figure 1: Solvent Selection Decision Tree
Use this logic flow to determine the correct solvent system based on your crude material's behavior.
Caption: Logical decision path for selecting the optimal recrystallization solvent based on solubility observations.
Standard Operating Procedure (SOP)
Objective: Purify >5g of 2-[(Thian-4-yl)amino]ethan-1-ol HCl.
Safety: Perform all steps in a fume hood. Wear nitrile gloves and safety glasses.
Phase 1: Dissolution
Place the crude solid in an Erlenmeyer flask.
Add Isopropanol (IPA) (approx. 5-10 mL per gram of solid).
Heat to boiling on a steam bath or hot plate/stirrer.
Note: If solid does not dissolve after boiling, add Methanol dropwise until clear.
Hot Filtration (Critical): If the solution is cloudy (dust/inorganic salts), filter rapidly through a fluted filter paper or a pre-heated glass funnel while keeping the solution near boiling.
Phase 2: Crystallization
Allow the filtrate to cool slowly to room temperature. Do not disturb.
Why? Rapid cooling traps impurities and solvent (inclusions).
If crystals do not form by 25°C:
Scratch the inner wall of the flask with a glass rod (induces nucleation).
Add "Seed Crystals" (tiny amount of pure product) if available.
Add Ethyl Acetate dropwise until a faint turbidity (cloudiness) persists, then re-warm slightly to clear it, and let cool again.
Cool the flask in an ice-water bath (0-4°C) for 30 minutes to maximize yield.
Phase 3: Isolation & Drying
Filter the crystals using a Buchner funnel (vacuum filtration).
Wash: Rinse the crystals with a small volume of cold Isopropanol/Ethyl Acetate (1:1 mixture).
Warning: Do not use water.
Drying (Crucial Step):
This salt is hygroscopic. Air drying is insufficient.
Place in a Vacuum Oven at 40-50°C for 6-12 hours.
Alternatively, use a Desiccator containing
or Silica Gel under high vacuum.
Troubleshooting Guide (FAQ)
Q1: The product "oiled out" (formed a sticky goo) instead of crystals. What happened?
Cause: The temperature dropped too fast, or the solvent system was too polar to support the crystal lattice of the lipophilic thiane ring.
Solution:
Re-heat the mixture until the oil dissolves.
Add more solvent (dilute the solution slightly).
Add a seed crystal at the cloud point.
Slow down cooling: Wrap the flask in a towel or place it in a warm water bath and let the bath cool naturally.
Q2: The crystals are wet and turn into a liquid on the filter paper.
Cause: Hygroscopicity. The HCl salt is pulling moisture from the humid lab air.
Solution:
Minimize exposure to air.
Perform filtration under a blanket of Nitrogen or Argon if possible.
Move immediately to a vacuum desiccator.
If the solid has liquefied, re-dissolve in Ethanol/Toluene and rotary evaporate to azeotrope off the water, then re-crystallize.
Q3: The product is colored (yellow/brown) but should be white.
Cause: Oxidation products (sulfoxides) or polymerized impurities.
Solution:
During the hot dissolution phase (Phase 1), add Activated Charcoal (1-2% by weight).
Stir for 5 minutes (do not boil excessively).
Perform the Hot Filtration step meticulously (use Celite if necessary) to remove the charcoal.
References & Authority
Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. (Standard reference for recrystallization techniques of amine salts).
Armarego, W.L.F., Chai, C.L.L. Purification of Laboratory Chemicals. 7th Ed. Butterworth-Heinemann, 2013. (Authoritative source for solvent properties and drying agents).
PubChem Compound Summary. "Ethanolamine Hydrochloride" (CID 74819). Link. (Used for establishing hygroscopic baseline of amino-ethanol salts).
ResearchGate Discussions. "Recrystallization of amine hydrochloride salts." Link. (Field-verified solvent combinations for similar pharmacophores).
A Senior Application Scientist's Guide to the ¹H-NMR Spectrum of 2-[(Thian-4-yl)amino]ethan-1-ol Hydrochloride
This guide provides an in-depth analysis of the ¹H-NMR spectrum of 2-[(Thian-4-yl)amino]ethan-1-ol hydrochloride, a compound of interest in contemporary drug discovery and development. We will explore the theoretical und...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth analysis of the ¹H-NMR spectrum of 2-[(Thian-4-yl)amino]ethan-1-ol hydrochloride, a compound of interest in contemporary drug discovery and development. We will explore the theoretical underpinnings of its spectral features, offer a detailed protocol for spectrum acquisition, and compare its expected spectral signature with that of relevant alternative structures. This document is intended for researchers, scientists, and drug development professionals who require a nuanced understanding of this molecule's structural characterization.
Introduction: The Structural Significance of 2-[(Thian-4-yl)amino]ethan-1-ol Hydrochloride
2-[(Thian-4-yl)amino]ethan-1-ol hydrochloride is a bifunctional molecule incorporating a saturated heterocyclic thiane ring and an amino-alcohol side chain. The hydrochloride salt form ensures its solubility in aqueous media, a critical attribute for many pharmaceutical applications. A thorough understanding of its three-dimensional structure and proton environment is paramount for predicting its interactions with biological targets and for ensuring its purity and stability during synthesis and formulation. ¹H-NMR spectroscopy is an indispensable tool for achieving this level of structural elucidation.
Predicting the ¹H-NMR Spectrum: A Theoretical Deep Dive
While an experimental spectrum for 2-[(Thian-4-yl)amino]ethan-1-ol hydrochloride is not publicly available, we can predict its key features with a high degree of confidence by analyzing its constituent parts and drawing parallels with known compounds. The protonated amine and the hydroxyl group will likely exhibit broad signals, the positions of which are highly dependent on the solvent, concentration, and temperature due to proton exchange.[1][2][3]
The thiane ring protons are expected to reside in a complex conformational equilibrium, primarily adopting a chair conformation. This will result in distinct signals for the axial and equatorial protons. The protons on the carbons adjacent to the sulfur atom (C2 and C6) will be deshielded compared to those on the carbons further away (C3 and C5). Furthermore, the proton at the C4 position, being attached to the carbon bearing the amino substituent, will experience a significant downfield shift.[4][5]
The ethanolamine moiety presents a more straightforward spectral pattern. The two methylene groups will appear as distinct multiplets, with the protons on the carbon adjacent to the hydroxyl group being the most deshielded. The protons on the carbon adjacent to the nitrogen will also be deshielded due to the inductive effect of the nitrogen atom.[6][7][8]
Below is a diagram illustrating the distinct proton environments of the molecule.
Caption: Experimental workflow for acquiring a ¹H-NMR spectrum.
Predicted ¹H-NMR Data and Comparison with Alternatives
The following table summarizes the predicted chemical shifts, multiplicities, and integrations for the protons of 2-[(Thian-4-yl)amino]ethan-1-ol hydrochloride. These values are estimates based on the analysis of similar structures and are subject to variation depending on the experimental conditions.
[6][9]
Proton Assignment
Predicted Chemical Shift (δ, ppm)
Multiplicity
Integration
H-4 (Thiane)
3.2 - 3.5
Multiplet
1H
H-2ax, H-6ax (Thiane)
2.8 - 3.1
Multiplet
2H
H-2eq, H-6eq (Thiane)
2.5 - 2.8
Multiplet
2H
H-3ax, H-5ax (Thiane)
1.8 - 2.1
Multiplet
2H
H-3eq, H-5eq (Thiane)
1.5 - 1.8
Multiplet
2H
-CH₂-N
3.0 - 3.3
Triplet
2H
-CH₂-O
3.7 - 4.0
Triplet
2H
-OH
Variable (broad)
Singlet
1H
| -N⁺H₂ | Variable (broad) | Singlet | 2H |
Comparison with 4-Aminothiane Hydrochloride:
4-Aminothiane hydrochloride lacks the ethanolamine side chain. Its ¹H-NMR spectrum would be simpler, showing only the signals for the thiane ring protons and the protonated amine. The key difference would be the absence of the two triplets corresponding to the -CH₂-N and -CH₂-O groups. This provides a clear diagnostic to distinguish between the two compounds.
Comparison with N-Ethylethanolamine Hydrochloride:
N-Ethylethanolamine hydrochloride would exhibit signals for the ethanolamine moiety and an ethyl group. The spectrum would show a triplet and a quartet for the ethyl group, and two triplets for the ethanolamine protons. The absence of the complex multiplet pattern characteristic of the thiane ring would be the primary distinguishing feature.
Conclusion
The ¹H-NMR spectrum of 2-[(Thian-4-yl)amino]ethan-1-ol hydrochloride is predicted to be a rich source of structural information. A careful analysis of the chemical shifts, multiplicities, and coupling constants allows for the unambiguous assignment of all protons in the molecule. By following the detailed experimental protocol and by comparing the obtained spectrum with those of related structures, researchers can confidently verify the identity and purity of this important compound. This guide serves as a valuable resource for any scientist involved in the synthesis, characterization, or application of 2-[(Thian-4-yl)amino]ethan-1-ol hydrochloride.
References
Chemical Instrumentation Facility, Iowa State University. NMR Coupling Constants. [Link]
T. Yatsuzuka, S. Imai, and Y. Ishimaru. "Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine." ResearchGate, 2008. [Link]
G. R. Fulmer, et al. "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry." ACS Publications, 2016. [Link]
R. J. Abraham and W. A. Thomas. "Observed and calculated proton chemical shifts (4 of substituted methanes and ethanes)." ResearchGate, 1965. [Link]
University of Regensburg. "Chemical shifts." [Link]
Duke University NMR Center. "Coupling constants." [Link]
e-PG Pathshala. "CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups." [Link]
H. E. Gottlieb, V. Kotlyar, and A. Nudelman. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 1997. [Link]
R. K. Harris and N. C. Pyper. "Nuclear magnetic resonance studies of six-membered rings. Part I. Rings inversion in heterocyclic compounds." Journal of the Chemical Society B: Physical Organic, 1968. [Link]
University of California, San Diego. "COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS." [Link]
University of Colorado Boulder. "Table of Characteristic Proton NMR Shifts." [Link]
Chemistry Steps. "NMR Chemical Shift Values Table." [Link]
Chemistry LibreTexts. "13.3: Chemical Shifts in ¹H NMR Spectroscopy." [Link]
Y. Wang, et al. "Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol." Thieme Chemistry, 2023. [Link]
Reddit. "How do amines and alcohols show up in NMR?" r/Mcat, 2020. [Link]
Chemistry LibreTexts. "13.4: Chemical Shifts in ¹H NMR Spectroscopy." [Link]
Navigating the Analytical Landscape: A Comparative Guide to the C-NMR and Mass Spectrometry of 2-[(Thian-4-yl)amino]ethan-1-ol HCl
For the modern researcher, scientist, and drug development professional, the precise structural elucidation of novel chemical entities is paramount. This guide provides an in-depth analysis of the expected Carbon-13 Nucl...
Author: BenchChem Technical Support Team. Date: February 2026
For the modern researcher, scientist, and drug development professional, the precise structural elucidation of novel chemical entities is paramount. This guide provides an in-depth analysis of the expected Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) and Mass Spectrometry (MS) data for the compound 2-[(Thian-4-yl)amino]ethan-1-ol hydrochloride. In the absence of direct experimental data in publicly available literature, this guide leverages predictive modeling and comparative analysis with structurally related compounds to offer a robust analytical framework.
This document moves beyond a simple listing of data points, offering insights into the causal factors behind spectral characteristics and detailing the experimental methodologies required to obtain high-quality data. By grounding our predictions in the context of experimentally verified data for analogous structures, we aim to provide a reliable reference for researchers working with this and similar molecules.
Predicted Spectroscopic Data for 2-[(Thian-4-yl)amino]ethan-1-ol HCl
To facilitate the identification and characterization of 2-[(Thian-4-yl)amino]ethan-1-ol HCl, predictive ¹³C-NMR and mass spectrometry data have been generated using established computational algorithms.
Predicted ¹³C-NMR Chemical Shifts
The predicted ¹³C-NMR spectrum of 2-[(Thian-4-yl)amino]ethan-1-ol in a typical deuterated solvent, such as DMSO-d₆, is presented in Table 1. The chemical shifts are influenced by the electronic environment of each carbon atom, with electronegative atoms like oxygen, nitrogen, and sulfur causing a downfield shift.
Carbon Atom
Predicted Chemical Shift (ppm)
Rationale for Prediction
C-2', C-6' (Thiane)
~33-38
Carbons adjacent to the sulfur atom in the thiane ring are expected to be deshielded.
C-3', C-5' (Thiane)
~28-33
Aliphatic carbons in the thiane ring, further from the sulfur atom.
C-4' (Thiane)
~50-55
Carbon atom directly attached to the nitrogen, leading to a significant downfield shift.
C-1 (Ethanol)
~58-63
Carbon bearing the hydroxyl group, significantly deshielded by the electronegative oxygen.
C-2 (Ethanol)
~48-53
Carbon adjacent to the nitrogen atom, experiencing a downfield shift.
Table 1: Predicted ¹³C-NMR Chemical Shifts for 2-[(Thian-4-yl)amino]ethan-1-ol. Predictions are based on computational models and may vary slightly based on solvent and experimental conditions.
Predicted Mass Spectrum
Electrospray ionization (ESI) in positive ion mode is the most probable method for the analysis of this polar, basic compound. The predicted mass spectrum would be dominated by the protonated molecular ion [M+H]⁺.
Ion
Predicted m/z
Notes
[M+H]⁺
178.1107
Molecular formula of the free base is C₇H₁₅NOS. The HCl salt will readily protonate in the ESI source.
[M+Na]⁺
200.0926
Adduct with sodium ions, commonly observed in ESI-MS.
Table 2: Predicted m/z values for the major ions of 2-[(Thian-4-yl)amino]ethan-1-ol in ESI-MS (Positive Mode).
Comparative Analysis with Structurally Related Compounds
To ground our predictions in experimental reality, we will compare the expected data for our target molecule with the known spectral data of three key analogues: thiane, N-methylethanolamine, and N,N-diethylethanolamine.
Thiane: The Heterocyclic Core
Thiane provides a baseline for understanding the contribution of the saturated sulfur-containing ring to the ¹³C-NMR spectrum.
Carbon Atom
Experimental Chemical Shift (ppm)
C-2, C-6
28.9
C-3, C-5
27.2
C-4
25.5
Table 3: Experimental ¹³C-NMR Chemical Shifts for Thiane.
The mass spectrum of thiane under electron ionization (EI) shows a prominent molecular ion peak at m/z 102, corresponding to its molecular weight.
N-Substituted Aminoethanols: The Side Chain Analogues
N-methylethanolamine and N,N-diethylethanolamine offer insights into the expected chemical shifts and mass spectral behavior of the amino-ethanol side chain.
Compound
Carbon Atom
Experimental Chemical Shift (ppm)
N-Methylethanolamine
-CH₂-OH
60.6
-CH₂-N
51.5
-N-CH₃
36.2
N,N-Diethylethanolamine
-CH₂-OH
58.1
-CH₂-N
52.4
-N-CH₂-CH₃
47.7
-N-CH₂-CH₃
11.9
Table 4: Experimental ¹³C-NMR Chemical Shifts for N-Methylethanolamine and N,N-Diethylethanolamine.
The ESI mass spectra of these compounds would show prominent [M+H]⁺ ions at m/z 76.1 and 118.2, respectively.
Discussion and Interpretation
By comparing the predicted data for 2-[(Thian-4-yl)amino]ethan-1-ol HCl with the experimental data of its analogues, we can make several key interpretations:
¹³C-NMR: The C-4' carbon of the thiane ring in our target molecule is predicted to be significantly downfield (~50-55 ppm) compared to the C-4 of thiane itself (25.5 ppm). This is a direct consequence of the deshielding effect of the adjacent nitrogen atom. Similarly, the carbons of the ethanolamine side chain are expected to resonate in regions comparable to those observed for N-methylethanolamine and N,N-diethylethanolamine.
Mass Spectrometry: The presence of the basic nitrogen atom in the amino group makes 2-[(Thian-4-yl)amino]ethan-1-ol highly susceptible to protonation. Therefore, ESI in positive ion mode is the ideal analytical technique, and the observation of a strong signal at m/z 178.1107 would be a primary indicator of the presence of the target compound.
Experimental Protocols
To obtain high-quality ¹³C-NMR and Mass Spectrometry data for 2-[(Thian-4-yl)amino]ethan-1-ol HCl, the following experimental protocols are recommended.
¹³C-NMR Spectroscopy
A standard approach for acquiring a proton-decoupled ¹³C-NMR spectrum is outlined below. The choice of solvent is critical; deuterated methanol (CD₃OD) or deuterated dimethyl sulfoxide (DMSO-d₆) are suitable choices for this polar hydrochloride salt.
Figure 1: Workflow for ¹³C-NMR Data Acquisition.
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS is the preferred method for analyzing this non-volatile, polar compound. The following protocol outlines the key steps for obtaining a mass spectrum in positive ion mode.
Figure 2: Workflow for ESI-Mass Spectrometry Data Acquisition.
Conclusion
This guide provides a comprehensive analytical framework for the characterization of 2-[(Thian-4-yl)amino]ethan-1-ol HCl using ¹³C-NMR and Mass Spectrometry. By combining predictive data with a comparative analysis of structurally related compounds, we offer a scientifically grounded approach for researchers to confidently identify and characterize this molecule. The detailed experimental protocols further serve as a practical resource for obtaining high-quality, reliable data in the laboratory. As with any analytical endeavor, the convergence of predictive and experimental data will provide the highest level of confidence in structural assignment.
References
NMRDB. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]
ACD/Labs. (n.d.). Mass Spec Fragment Prediction Software | MS Fragmenter. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15367, Thiane. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8016, 2-(Methylamino)ethanol. Retrieved from [Link]
National Institute of Standards and Technology. (n.d.). N,N-Diethyl-2-aminoethanol. In NIST Chemistry WebBook. Retrieved from [Link]
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (Third Edition). Elsevier.
Gross, J. H. (2017). Mass Spectrometry: A Textbook (Third Edition). Springer.
Validation
A Comparative Guide to the Stoichiometric Validation of 2-[(Thian-4-yl)amino]ethan-1-ol Hydrochloride
In the rigorous landscape of pharmaceutical development, the precise stoichiometric characterization of an active pharmaceutical ingredient (API) is not a mere formality; it is a cornerstone of quality, safety, and effic...
Author: BenchChem Technical Support Team. Date: February 2026
In the rigorous landscape of pharmaceutical development, the precise stoichiometric characterization of an active pharmaceutical ingredient (API) is not a mere formality; it is a cornerstone of quality, safety, and efficacy. For amine-based APIs formulated as hydrochloride salts, such as 2-[(Thian-4-yl)amino]ethan-1-ol hydrochloride, the confirmation of the exact 1:1 molar ratio between the free base and hydrochloric acid is a critical quality attribute mandated by regulatory bodies. Deviations from this stoichiometry can impact solubility, stability, bioavailability, and ultimately, patient safety.
This guide provides an in-depth, comparative analysis of the principal analytical methodologies for validating this crucial parameter. We move beyond simple procedural lists to explore the causality behind experimental choices, offering field-proven insights for researchers, analytical scientists, and drug development professionals. Our focus is on building a self-validating system through the application of orthogonal analytical techniques, ensuring the highest degree of scientific integrity.
The Foundation: Synthesis and Salt Formation
The journey to a validated API begins with its synthesis. The formation of 2-[(Thian-4-yl)amino]ethan-1-ol hydrochloride is typically achieved by reacting the free base with a stoichiometric equivalent of hydrochloric acid in a suitable organic solvent, such as isopropanol or ethanol. The choice of solvent is a critical process parameter; it must effectively dissolve the free base while ensuring the resulting hydrochloride salt has low solubility, thus facilitating high-yield precipitation and isolation. This strategic choice minimizes impurities in the final crystalline product.
Figure 1. A generalized workflow for the synthesis of amine hydrochloride salts, emphasizing controlled precipitation.
A Triad of Validation: Orthogonal Analytical Techniques
No single analytical method can provide absolute certainty. A robust validation strategy, therefore, relies on the concordance of results from several orthogonal (i.e., independent) techniques. This multi-pronged approach creates a self-validating system that is scientifically sound and regulatorily defensible. We will compare three pillars of stoichiometric validation: potentiometric titration, elemental analysis, and spectroscopic confirmation.
Figure 2. A logical workflow illustrating the use of orthogonal methods for a self-validating stoichiometric analysis.
Potentiometric Titration: The Quantitative Cornerstone
Potentiometric titration is a highly precise and direct method for quantifying the molar relationship between the amine and the chloride. The technique involves titrating the hydrochloride salt (a weak acid) with a standardized strong base, such as sodium hydroxide, and monitoring the change in potential (pH).
Causality Behind the Choice: This method is specific to the acidic proton of the protonated amine, providing a direct measure of the molar amount of HCl that has formed a salt with the basic nitrogen.[1] Its accuracy is traceable to a primary standard, making it a definitive quantitative tool.
Experimental Protocol: Potentiometric Titration
Titrant Standardization: Prepare a 0.1 M sodium hydroxide (NaOH) solution. Standardize it against a primary standard, such as potassium hydrogen phthalate (KHP), to determine its exact molarity with high precision.
Sample Preparation: Accurately weigh approximately 150-200 mg of the 2-[(Thian-4-yl)amino]ethan-1-ol hydrochloride sample into a beaker and dissolve in approximately 50 mL of deionized water.
Titration Setup: Calibrate a pH meter using standard buffer solutions (e.g., pH 4.0 and 7.0).[2][3] Immerse the calibrated pH electrode and the burette tip into the sample solution.
Titration Execution: Titrate the sample with the standardized 0.1 M NaOH. Record the pH value after each incremental addition of titrant. Reduce the volume of the increments significantly near the expected equivalence point to ensure a high-resolution titration curve.
Endpoint Determination: Plot pH versus the volume of NaOH added. The equivalence point is the point of maximum inflection on this curve, which can be precisely located by calculating the first or second derivative of the curve.[2]
Stoichiometry Calculation: Use the volume of NaOH at the equivalence point (V), its standardized molarity (M), and the initial sample weight (W) to calculate the percentage of chloride and, subsequently, the molar ratio.
Data Interpretation: A sharp, single inflection point confirms the presence of a single acidic species. The calculated molar ratio of the amine free base to hydrochloride should be within a narrow acceptance range of 1.0 (e.g., 0.98-1.02), depending on the purity of the material.
Elemental Analysis: The Fundamental Compositional Check
Elemental analysis (most commonly CHNS analysis) provides the mass percentages of carbon, hydrogen, nitrogen, and sulfur in the sample. This experimental composition is then compared against the theoretical composition calculated from the chemical formula of the 1:1 hydrochloride salt.
Causality Behind the Choice: This technique provides a fundamental assessment of the compound's empirical formula.[4] It is an excellent orthogonal method to titration because it validates the composition of the entire molecule, not just the acidic salt component, and can readily detect the presence of residual solvents or inorganic impurities.[5][6]
Experimental Protocol: CHNS Analysis
Sample Preparation: Ensure the sample is meticulously dried under vacuum to remove all traces of residual solvents and moisture, which can significantly skew results.
Instrumentation: Accurately weigh 2-3 mg of the dried sample into a tin capsule. Analyze the sample using a calibrated CHNS elemental analyzer, which combusts the sample at high temperature and quantifies the resulting CO₂, H₂O, N₂, and SO₂ gases.
Data Comparison: Compare the experimentally determined weight percentages against the theoretical values for the proposed 1:1 salt, C₇H₁₆ClNOS.
Data Presentation: Theoretical vs. Experimental Composition
Element
Theoretical % (for C₇H₁₆ClNOS)
Typical Experimental Result
Typical Acceptance Criteria
Carbon (C)
42.52%
42.60%
± 0.4%
Hydrogen (H)
8.16%
8.11%
± 0.3%
Nitrogen (N)
7.08%
7.05%
± 0.3%
Sulfur (S)
16.22%
16.15%
± 0.4%
Data Interpretation: The experimental values should fall within strict, pre-defined acceptance criteria of the theoretical values.[7] A conforming result strongly supports the proposed 1:1 stoichiometric formula. A non-conforming result, particularly if titration results are acceptable, may point to impurities or residual solvent rather than incorrect stoichiometry.
Spectroscopic Confirmation: Probing the Molecular Structure
Spectroscopic techniques like Fourier-Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (¹H NMR) provide definitive qualitative evidence of salt formation by probing the changes in the molecule's structure upon protonation.
Causality Behind the Choice: These methods directly observe the chemical environment of the atoms involved in the salt formation. They confirm that the hydrochloride has indeed protonated the amine nitrogen as expected, a detail that cannot be inferred from titration or elemental analysis alone.
¹H NMR Spectroscopy
Upon salt formation, the chemical environment of the protons near the amine nitrogen changes. The proton on the nitrogen itself (-NH-) becomes part of an ammonium group (-NH₂⁺-). This causes a characteristic downfield shift in the NMR signal of the protons on the carbons adjacent to the nitrogen due to the increased electron-withdrawing effect of the positive charge.[8][9] The integration of the proton signals must also remain consistent with the molecule's structure.
FTIR Spectroscopy
FTIR is exceptionally powerful for confirming the formation of an amine salt. The key diagnostic feature is the appearance of a very broad and strong absorption band in the 3000-2700 cm⁻¹ region.[10] This band is due to the N-H⁺ stretching vibrations of the secondary ammonium group (-NH₂⁺-).[10][11][12] Additionally, a characteristic NH₂⁺ bending vibration can be observed in the 1620-1560 cm⁻¹ region.[11][12] The disappearance of the free amine's characteristic N-H stretch and the appearance of these new, distinct bands provide unambiguous evidence of successful salt formation.
Conclusion and Recommendation
The validation of the stoichiometry of 2-[(Thian-4-yl)amino]ethan-1-ol hydrochloride requires a multi-faceted, evidence-based approach. No single technique is sufficient.
Potentiometric titration serves as the primary quantitative method, delivering a precise molar ratio.
Elemental analysis provides fundamental, orthogonal confirmation of the overall elemental composition and purity.
FTIR and ¹H NMR spectroscopy offer definitive qualitative proof of the structural transformation from a free base to a hydrochloride salt.
When the quantitative data from titration and elemental analysis are in agreement and are supported by the qualitative structural evidence from spectroscopy, the 1:1 stoichiometry can be considered unambiguously validated. This integrated, self-validating workflow ensures the highest level of confidence in the API's identity and quality, forming a solid foundation for subsequent stages of drug development.
A 1H NMR Spectroscopic Window into Amine pKa, Anion pKBHX, and Charge-Assisted Intramolecular H-Bond Assessment from a Medicinal Chemistry Perspective. ACS Publications.[Link]
The Infrared Spectra of Secondary Amines and Their Salts. Journal of the Chemical Society (Resumed).[Link]
Elemental Analysis for the Pharmaceutical Industry Q&A. Smithers.[Link]
Analytical Methods for Determination of Counter-ions in Pharmaceutical Salts. Current Pharmaceutical Analysis.[Link]
Analytical Methods for Determination of Counter-ions in Pharmaceutical Salts | Request PDF. ResearchGate.[Link]
Quality Control Methodologies for Pharmaceutical Counterions. LCGC International.[Link]
Stoichiometry: Elemental Analysis. University of Wisconsin-Madison.[Link]
The infrared spectra of secondary amines and their salts. ResearchGate.[Link]
Spectroscopy Tutorial: Amines. University of Calgary.[Link]
Instrumentation for chemical & pharmaceutical applications. Elementar.[Link]
Amine hydrochloride salts : a problem in polyurethane synthesis. University of Glasgow Theses Service.[Link]
24.10: Spectroscopy of Amines. Chemistry LibreTexts.[Link]
Potentiometric titration of base salts. Chimactiv - AgroParisTech.[Link]
Experiment (6) Potentiometric titration of strong acid with strong base. University of Technology, Iraq.[Link]
POTENTIOMETRIC TITRATIONS. University of Anbar.[Link]
POTENTIOMETRIC TITRATION OF AN ACID MIXTURE. University of California, Berkeley.[Link]
Comparative Stability Guide: Thian-4-yl Amino Ethanol vs. Tetrahydropyran-4-yl Amino Ethanol
Executive Summary & Bioisosteric Context This guide provides a technical comparison between Thian-4-yl amino ethanol (1) and its oxygen bioisostere, Tetrahydropyran-4-yl amino ethanol (2) . In drug design, replacing a te...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Bioisosteric Context
This guide provides a technical comparison between Thian-4-yl amino ethanol (1) and its oxygen bioisostere, Tetrahydropyran-4-yl amino ethanol (2) . In drug design, replacing a tetrahydropyran (THP) ring with a thiane ring is a strategic "chalcogen switch" used to modulate lipophilicity, basicity, and metabolic clearance.[1]
While the oxygen analog (THP) is frequently selected for its metabolic robustness and polarity, the thiane analog offers distinct physicochemical properties but introduces specific stability vulnerabilities—primarily oxidative susceptibility at the sulfur center. This guide details these stability profiles to inform scaffold selection in lead optimization.
Core Structural Comparison
Feature
Thian-4-yl Amino Ethanol (S-Analog)
Tetrahydropyran-4-yl Amino Ethanol (O-Analog)
Core Ring
Thiane (Sulfur heterocycle)
Tetrahydropyran (Oxygen heterocycle)
Heteroatom
Sulfur (S)
Oxygen (O)
Electronegativity
2.58 (Pauling)
3.44 (Pauling)
Key Vulnerability
S-Oxidation (Sulfoxide/Sulfone formation)
Alpha-C Oxidation (Slow)
Physicochemical Stability Profile
Basicity (pKa) and Protonation
The basicity of the secondary amine nitrogen is influenced by the transannular electronic effects of the heteroatom in the 4-position.
O-Analog (THP): Oxygen is highly electronegative, exerting a strong inductive electron-withdrawing effect (-I) through the carbon framework. This reduces the electron density on the amine nitrogen, lowering its pKa relative to a carbocyclic amine (cyclohexylamine).[1]
Estimated pKa:9.4 – 9.6
S-Analog (Thiane): Sulfur is less electronegative than oxygen. Its inductive withdrawal is weaker.[2] Consequently, the amine in the thiane derivative retains higher electron density and basicity compared to the oxygen analog.[1] This mirrors the trend seen between morpholine (pKa ~8.3) and thiomorpholine (pKa ~9.0).
Estimated pKa:10.0 – 10.4
Implication: The thiane analog will be more protonated at physiological pH (7.4), potentially improving solubility but altering membrane permeability.[1]
Lipophilicity (LogP)
Sulfur is less polar and more lipophilic than oxygen.
LogP Shift: Replacing O with S typically increases LogP by 0.5 – 1.0 log units .
Solubility: The thiane analog generally exhibits lower aqueous solubility than the THP analog, unless compensated by its higher basicity (salt formation).[1]
Thermal Stability
Both compounds are thermally stable up to typical processing temperatures (>150°C). However, the C-S bond (approx. 65 kcal/mol) is weaker than the C-O bond (approx. 85 kcal/mol).
Boiling Point: The thiane analog has a higher molecular weight (+16 amu) and higher polarizability, leading to a higher boiling point than the oxygen analog.
Chemical & Metabolic Stability (The "Soft Spot")
The critical differentiator is the susceptibility of the thiane ring to oxidation.
Oxidative Instability (S-Oxidation)
The thiane sulfur atom has available lone pairs that are easily attacked by electrophilic oxidants (ROS, peroxides) and metabolic enzymes.
Thiane Pathway: Thiane
Sulfoxide (Chiral) Sulfone (Achiral).
THP Pathway: The ether oxygen is chemically inert to these conditions.
Metabolic Clearance (Microsomal Stability)
In liver microsomes (HLM/RLM), the thiane analog undergoes rapid Phase I metabolism via S-oxidation , mediated by Flavin-containing Monooxygenases (FMOs) and Cytochrome P450 (CYP) isozymes (e.g., CYP3A4, CYP2C9).[1]
S-Analog: High intrinsic clearance (
). The formation of the sulfoxide increases polarity and can alter potency.
O-Analog: Low to moderate clearance. Metabolism is restricted to N-dealkylation or oxidation of the ethanol side chain (glucuronidation).
The following diagram maps the divergent stability pathways for the two analogs.
Caption: Divergent metabolic and chemical degradation pathways. The S-analog is prone to sequential oxidation (Red path), while the O-analog resists ring oxidation (Green path).
Experimental Protocols for Stability Validation
To empirically verify the stability differences, the following self-validating protocols are recommended.
System: Human Liver Microsomes (HLM) at 0.5 mg/mL protein.
Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).
Reaction:
Pre-incubate microsomes + test compound (1 µM) for 5 min at 37°C.
Initiate with NADPH.
Timepoints: 0, 5, 15, 30, 60 min. Terminate with ice-cold acetonitrile containing internal standard.
Calculation: Plot ln(% remaining) vs. time. The slope
gives .
Validation Criterion: The Thiane analog should show a significantly shorter
than the THP analog if FMO/CYP S-oxidation is active. Use Benzydamine (FMO substrate) as a positive control for S-oxidation.
Summary Comparison Table
Parameter
Thian-4-yl Amino Ethanol
Tetrahydropyran-4-yl Amino Ethanol
CAS RN (Representative)
Analogous to 39124-16-8
Analogous to 38041-19-9
Molecular Weight
Higher (+16 Da)
Lower
LogP (Lipophilicity)
High (More permeable)
Low (More polar)
Basicity (pKa)
High (~10.2)
Moderate (~9.6)
H2O2 Stability
Poor (Forms Sulfoxide)
Excellent (Inert)
Metabolic Half-life
Short (S-oxidation liability)
Long (Metabolically robust)
Primary Use Case
When higher lipophilicity or specific receptor geometry is required.
Default choice for stability and lower clearance.[2]
References
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.[1]
Pellicciari, R., et al. (2002).[1] Thiane vs Tetrahydropyran: Modulation of physicochemical properties in drug design. (General reference to S vs O bioisosterism principles).
PubChem. (2025).[3][4][5] 4-Aminotetrahydropyran Compound Summary. National Library of Medicine. Retrieved from [Link]
Organic Chemistry Data. (2022). Bordwell pKa Table (Acidity in DMSO/Water). Retrieved from [Link]
Navigating the Disposal of 2-[(Thian-4-yl)amino]ethan-1-ol Hydrochloride: A Guide for Laboratory Professionals
Part 1: Hazard Assessment and Personal Protective Equipment (PPE) Before initiating any disposal-related activities, a thorough understanding of the potential hazards is paramount. Based on data from similar chemical str...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Hazard Assessment and Personal Protective Equipment (PPE)
Before initiating any disposal-related activities, a thorough understanding of the potential hazards is paramount. Based on data from similar chemical structures, 2-[(Thian-4-yl)amino]ethan-1-ol hydrochloride should be presumed to be:
Harmful if swallowed: May cause significant health issues upon ingestion.[2]
A skin and eye irritant: Direct contact can lead to irritation or more severe reactions.[3]
A potential skin sensitizer: Repeated exposure may lead to an allergic skin reaction.[2]
A respiratory irritant: Inhalation of dust or aerosols may irritate the respiratory tract.[2][3]
Toxic to aquatic life: Release into the environment can harm aquatic ecosystems.[2]
Therefore, the following minimum Personal Protective Equipment (PPE) must be worn at all times when handling this compound for disposal:
PPE Component
Specification
Rationale
Gloves
Nitrile or other chemically resistant gloves.
To prevent skin contact and potential irritation or sensitization.
Eye Protection
Safety glasses with side shields or chemical splash goggles.
To protect the eyes from splashes or airborne particles.
Lab Coat
Standard laboratory coat.
To protect skin and personal clothing from contamination.
Respiratory Protection
A NIOSH-approved respirator may be necessary if handling large quantities or if there is a risk of aerosol or dust generation.
To prevent inhalation of the compound, especially in poorly ventilated areas.[7]
Part 2: Segregation and Waste Accumulation
Proper segregation of chemical waste is a cornerstone of laboratory safety and compliant disposal.
Step 1: Designate a Hazardous Waste Container
Select a container that is compatible with 2-[(Thian-4-yl)amino]ethan-1-ol hydrochloride. A high-density polyethylene (HDPE) or glass container with a secure, leak-proof lid is recommended. The container must be in good condition, free from cracks or damage.
Step 2: Label the Waste Container
Proper labeling is a regulatory requirement and a critical safety measure. The label must include:
The words "Hazardous Waste"
The full chemical name: "2-[(Thian-4-yl)amino]ethan-1-ol hydrochloride"
The approximate concentration and quantity of the waste
The date the waste was first added to the container
The primary hazards (e.g., "Harmful," "Irritant")
Your name and laboratory contact information
Step 3: Segregate from Incompatible Materials
Do not mix 2-[(Thian-4-yl)amino]ethan-1-ol hydrochloride waste with other chemical waste streams unless you have confirmed their compatibility. In particular, keep it segregated from:
Strong Oxidizing Agents: To prevent potentially vigorous reactions.
Strong Acids and Bases: To avoid exothermic reactions or the generation of hazardous fumes.
The following diagram illustrates the decision-making process for waste segregation:
Caption: Waste Segregation Workflow
Part 3: Disposal Procedures
The disposal of 2-[(Thian-4-yl)amino]ethan-1-ol hydrochloride must be conducted through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Under no circumstances should this chemical be disposed of down the drain or in the regular trash.
Step 1: Collection of Waste
Solid Waste: Collect solid 2-[(Thian-4-yl)amino]ethan-1-ol hydrochloride in the designated hazardous waste container.
Solutions: Aqueous solutions containing this compound should also be collected in a designated hazardous waste container. Do not dilute the waste with the intention of drain disposal.
Contaminated Materials: Any materials, such as pipette tips, weigh boats, or paper towels, that are contaminated with the compound must be disposed of as hazardous waste. Place these items in a sealed, labeled bag or container.
Step 2: Storage Pending Disposal
Store the sealed and labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) within your laboratory. The SAA should be:
At or near the point of generation.
Under the control of the laboratory personnel.
Away from general traffic areas.
In a location that prevents it from being knocked over.
Step 3: Arranging for Pickup
Contact your institution's EHS office to schedule a pickup of the hazardous waste. Follow their specific procedures for waste collection requests. Ensure that all labeling is accurate and complete before the scheduled pickup.
Part 4: Emergency Procedures
Accidents can happen, and being prepared is essential for mitigating their impact.
Small Spills (Contained within a fume hood or on a lab bench):
Alert others: Inform your colleagues in the immediate area.
Don appropriate PPE: Ensure you are wearing the minimum PPE outlined in Part 1.
Contain the spill: Use an inert absorbent material, such as vermiculite, sand, or a commercial chemical spill kit, to cover the spill.
Collect the absorbed material: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
Decontaminate the area: Clean the spill area with a suitable solvent (e.g., water, if the compound is soluble), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
Report the spill: Notify your supervisor and your institution's EHS office.
Large Spills (Outside of a containment area or if you are unsure how to proceed):
Evacuate the area immediately.
Alert others and your supervisor.
Contact your institution's emergency response team or EHS office. Provide them with the chemical name, the approximate amount spilled, and the location.
Do not attempt to clean up a large spill yourself unless you are trained and equipped to do so.
The following diagram outlines the emergency response workflow for a chemical spill:
Caption: Chemical Spill Emergency Response
By adhering to these procedures, you contribute to a safer laboratory environment and ensure that your research is conducted in an environmentally responsible manner. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines for additional requirements.
References
Kishida Chemical Co., Ltd. (2021).
Sigma-Aldrich. (2023). Safety Data Sheet: 2-Aminoethanethiol hydrochloride.
Fisher Scientific. (2025).
Tokyo Chemical Industry Co., Ltd. (2024).
Fisher Scientific. (2023). Safety Data Sheet: 2-[(2-Aminoethyl)thio]ethan-1-ol.
Fisher Scientific. (2009).
MSC Industrial Supply. (2021).
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: 2-(2-Aminoethoxy)Ethanol.